Iron is an essential nutrient for nearly all living organisms, playing critical roles in cellular respiration, metabolic processes, and DNA synthesis. However, in aerobic environments at neutral pH, iron exists predominantly as insoluble ferric hydroxide, reducing the concentration of biologically available iron to levels insufficient to support microbial growth. To overcome this limitation, bacteria and other microorganisms have evolved sophisticated iron acquisition systems centered around siderophores—small molecule chelators with exceptionally high affinity for ferric iron (Fe³⁺). Among these, This compound (also known as enterochelin) represents a remarkable example of molecular recognition and transport efficiency. Produced by Escherichia coli, Salmonella species, Klebsiella pneumoniae, and other Enterobacteriaceae, this compound exhibits the highest known affinity for Fe³⁺ of any naturally occurring siderophore, with a formation constant of approximately 10⁵² [1] [2].
The ferric this compound complex has attracted substantial research interest since its discovery over four decades ago, not only for its fundamental biological significance but also for its potential applications in addressing the growing crisis of antibiotic resistance. As Gram-negative pathogens continue to develop resistance to conventional antibiotics, the siderophore-mediated iron uptake systems offer promising pathways for developing Trojan horse antibiotics that exploit bacterial physiology for targeted drug delivery. This comprehensive review integrates recent structural biology breakthroughs with mechanistic insights to present a detailed picture of ferric this compound architecture, recognition, transport, and therapeutic potential, providing researchers and drug development professionals with essential information for leveraging this system in antimicrobial strategies.
Despite decades of extensive research following its initial discovery, the atomic-resolution structure of ferric this compound remained elusive until relatively recently. The considerable challenges in obtaining diffraction-quality crystals stemmed from several intrinsic properties of the complex, including its inherent flexibility, high solubility in aqueous environments, and structural dynamics that complicated conventional crystallization approaches. Early structural insights were derived indirectly from spectroscopic techniques, computational modeling, and protein-bound snapshots from crystallographic studies of siderophore-binding proteins such as siderocalin (Scn) and FeuA. However, these approaches provided limited information about the native ground-state geometry of the unbound complex, with protein-bound structures often showing significant distortion from equilibrium conformation [1].
The critical breakthrough came when researchers applied racemic crystallization, a method that involves co-crystallization of a chiral molecule with its mirror image. This approach capitalizes on the principle that chiral molecules frequently crystallize more readily when both enantiomers are present, as this allows for the formation of centrosymmetric crystals that maximize close-packing interactions. For ferric this compound, researchers prepared a racemic mixture containing equal parts of the natural L-enantiomer complex ([Fe(ent)]³⁻) and its synthetic D-enantiomer counterpart ([Fe(D-ent)]³⁻). To further facilitate crystallization, they exchanged the potassium counterions for tetraphenylarsonium ions (AsPh₄⁺), which offered improved solubility in organic solvents, structural rigidity, high symmetry, and the potential for π-stacking interactions with the catechol rings of this compound [1].
The successful crystallization protocol involved several carefully optimized steps:
Sample Preparation: this compound and enantiothis compound were synthesized from L-serine and D-serine, respectively, using established methodologies. The purified siderophores were mixed in a 1:1 ratio, deprotonated, and complexed with ferric iron to form the potassium salts of the racemic ferric complexes. Salt metathesis with (AsPh₄)Cl yielded (AsPh₄)₃[Fe(DL-ent)] as a deep red microcrystalline solid [1].
Crystallization Conditions: Crystals suitable for X-ray diffraction were obtained through restricted vapor-phase diffusion of diethyl ether into a dimethylformamide (DMF) solution of the complex at -20°C over a period of approximately two months. The resulting crystals formed as deep red tablets with the basal pinacoid {001} parallel to the crystallographic ab-plane [1].
Data Collection and Structure Determination: X-ray diffraction data collected from suitable crystals revealed a primitive monoclinic lattice in the centrosymmetric space group P2₁/n (no. 14). Structure solution using intrinsic phasing methods clearly revealed the ferric complex anion, three tetraphenylarsonium cations, one water molecule, and six DMF molecules in the asymmetric unit. The final refined structure had the composition (AsPh₄)₃[Fe(DL-ent)]·H₂O·6DMF, which was corroborated by density measurements [1].
The crystal structure of ferric this compound reveals a compact, roughly spherical complex with approximate three-fold symmetry, in which the Fe³⁺ ion is coordinated in a distorted octahedral geometry by the six oxygen atoms from the three catecholate groups of this compound. The coordination sphere is completed by three bidentate catecholate ligands, with Fe–O bond lengths ranging from 2.04 to 2.07 Å, consistent with previously predicted values from spectroscopic and computational studies. The trilactone backbone of this compound adopts a propeller-like arrangement that positions the three catechol arms for optimal metal coordination, with the lactone rings in a right-handed (Δ) configuration when complexed with natural this compound derived from L-serine [1].
A key finding from the racemic crystal structure was the definitive assignment of the stereochemistry at the metal center. The complex exhibits a chiral coordination geometry at iron, with the Δ configuration being favored for the natural L-enantiothis compound complex. This stereochemical preference has significant implications for molecular recognition by bacterial transport proteins, as the enantiothis compound complex (derived from D-serine) adopts the Λ configuration and shows altered interactions with certain siderophore-binding proteins [1].
Table 1: Key Crystallographic Parameters of Ferric this compound
| Parameter | Value | Description |
|---|---|---|
| Space group | P2₁/n | Centrosymmetric monoclinic |
| Coordination geometry | Distorted octahedral | Six oxygen atoms from three catecholates |
| Fe–O bond lengths | 2.04–2.07 Å | Consistent with computational predictions |
| Complex charge | -3 | Three deprotonated catecholates |
| Molecular symmetry | Approximate C₃ | Propeller-like arrangement |
| Metal center chirality | Δ for L-complex | Λ for D-enantiothis compound |
Beyond the primary coordination sphere, the structure reveals important hydrogen bonding interactions within the secondary coordination sphere that contribute to complex stability and recognition. These interactions include:
The exceptional iron-binding affinity of this compound (Ka ≈ 10⁵² M⁻¹) can be attributed to both the preorganized trilactone scaffold that optimally positions the catecholate groups for octahedral coordination and the chelate effect resulting from the cyclic arrangement of three bidentate binding units. This combination creates an essentially ideal environment for Fe³⁺ complexation, making this compound one of the most effective iron scavengers known in nature [1] [3].
The journey of ferric this compound into bacterial cells begins with recognition by specific TonB-dependent transporters (TBDTs) in the outer membrane. In E. coli, the primary receptor for ferric this compound is FepA, while in Pseudomonas aeruginosa, which does not produce this compound but can utilize it as a xenosiderophore, the homologous receptor PfeA performs this function. These transporters share a common architecture consisting of a 22-stranded β-barrel domain with a globular N-terminal "plug" domain situated inside the barrel [4] [2].
The crystal structure of PfeA in complex with ferric this compound (PDB ID: 6r1f) revealed several unexpected aspects of the recognition mechanism. Unlike other known siderophore transporters that bind their substrates deep within the barrel adjacent to the plug domain, PfeA initially captures ferric this compound at a surface-exposed site formed by extracellular loops L2, L3, L4, L7, and L11. At this primary binding site, the siderophore is partially exposed to solvent, with specific interactions including [4] [5]:
This surface binding site is located at the entrance to a polar cavity that leads toward the plug domain, suggesting a two-site model for transport in which the siderophore initially binds extracellularly before transitioning to a secondary site deeper within the barrel for translocation into the periplasm [4].
Following transport across the outer membrane, ferric this compound enters the periplasm where it is bound by the periplasmic binding protein FepB. The crystal structure of FepB in complex with ferric this compound reveals an unusual trimeric arrangement in which the protein captures four siderophore molecules. FepB adopts the characteristic fold of type III periplasmic binding proteins, with separated globular N- and C-terminal domains connected by a long α-helix. The ferric this compound molecules bind in the cleft between these domains, with the FepB trimerization being dependent on siderophore binding [6].
The FepB-siderophore complex then delivers its cargo to the inner membrane ABC transporter FepCDG, which mediates ATP-dependent transport into the cytoplasm. Once inside the cytoplasm, iron is released through a two-step process involving:
This release mechanism ensures efficient iron liberation while allowing the degradation products to be recycled or excreted [7] [3].
Table 2: Key Proteins in Ferric this compound Transport and Function
| Protein | Location | Function | Structural Features |
|---|---|---|---|
| FepA/PfeA | Outer membrane | TonB-dependent transporter | 22-stranded β-barrel with plug domain |
| FepB | Periplasm | Binding protein | Type III PBP fold, trimerizes upon binding |
| FepCDG | Inner membrane | ABC transporter | Two TMDs and two NBDs |
| Fes | Cytoplasm | Esterase | Hydrolyzes trilactone backbone |
| YqjH | Cytoplasm | Reductase | Reduces Fe³⁺ to Fe²⁺ |
The following diagram illustrates the complete transport pathway of ferric this compound across the Gram-negative bacterial cell envelope:
Transport pathway of ferric this compound (FeEnt) across bacterial membranes, showing key proteins and processes.
The determination of the ferric this compound structure represented a significant technical achievement in siderophore biochemistry. The racemic crystallization approach enabled the formation of centrosymmetric crystals that diffracted to sufficient resolution for detailed structural analysis. Key aspects of the data collection and refinement included [1]:
The quality of the final refined structure was confirmed by low R-factors and reasonable geometric parameters, with clear electron density for the entire siderophore complex and its immediate environment.
The standalone structure of ferric this compound can be compared with protein-bound structures to understand conformational changes upon binding:
These comparisons highlight the inherent flexibility of the this compound scaffold and its ability to adapt to different binding environments while maintaining the core coordination sphere intact.
The high-affinity uptake system for ferric this compound presents an attractive opportunity for developing Trojan horse antibiotics that exploit bacterial iron acquisition pathways for drug delivery. This approach involves conjugating antimicrobial agents to this compound or this compound-like molecules, allowing them to hijack the siderophore transport machinery for efficient intracellular delivery. The clinical potential of this strategy has been validated by the approval of cefiderocol, a catechol-conjugated cephalosporin that utilizes bacterial iron transport systems for enhanced penetration into Gram-negative pathogens [8] [3] [9].
Key design principles for effective this compound-based Trojan horse antibiotics include:
Research has demonstrated that this compound can successfully deliver various antibiotic classes, including β-lactams, fluoroquinolones, and platinum-based prodrugs, with significantly enhanced potency against Gram-negative pathogens under iron-limited conditions [3].
The development of this compound-based antibiotic conjugates requires sophisticated synthetic approaches that allow for specific modification of the siderophore scaffold without disrupting its iron-binding or transport properties. Successful strategies include:
These approaches have yielded various monofunctionalized this compound scaffolds with conjugation-ready handles, enabling the systematic exploration of structure-activity relationships and optimization of conjugate properties [3].
Table 3: this compound-Antibiotic Conjugates and Their Properties
| Conjugate | Warhead | Target | Key Findings |
|---|---|---|---|
| Ent-Amp/Amx | Ampicillin/Amoxicillin | PBPs | Enhanced potency, pathogen-selective activity |
| Ent-Cipro | Ciprofloxacin | DNA gyrase | Cytoplasmic delivery required esterase activity |
| Ent-Pt(IV) | Platinum(IV) prodrug | DNA | Required cytoplasmic reduction for activity |
| DGE-β-lactams | Various β-lactams | PBPs | Evaded lipocalin-2 binding |
The structural elucidation of ferric this compound represents a milestone in siderophore research, providing long-sought atomic-level insights into one of nature's most powerful iron-chelating systems. The racemic crystallization strategy that enabled this breakthrough demonstrates the value of innovative methodological approaches for tackling challenging structural problems. The resulting structure has profound implications for understanding bacterial iron acquisition and for developing novel therapeutic strategies against increasingly resistant Gram-negative pathogens.
Looking forward, several promising research directions emerge from these findings:
Enterobactin is a catechol-type siderophore produced by Escherichia coli and other enteric bacteria that exhibits extraordinary iron affinity with a formation constant of approximately 10(^{49}) to 10(^{52}) M(^{-1}), making it one of the strongest known iron chelators in nature. This review comprehensively examines this compound's coordination chemistry, biosynthetic pathways, regulatory mechanisms, and structural adaptations that enable its remarkable iron scavenging capability. We detail experimental methodologies for studying this compound-iron interactions and analyze the bacterial iron transport systems that leverage this siderophore. Furthermore, we explore emerging applications in therapeutic development and biotechnology, including siderophore-antibiotic conjugates and targeted drug delivery systems. This technical guide synthesizes current research insights to support scientific and drug development professionals in leveraging this compound's properties for antimicrobial strategies and innovative solutions to bacterial iron acquisition pathways.
This compound (also known as enterochelin) represents a fundamental component of microbial iron acquisition systems, primarily produced by Gram-negative bacteria including Escherichia coli and Salmonella typhimurium to survive in iron-limited environments [1] [2]. Iron serves as an essential cofactor in fundamental cellular processes including DNA synthesis, electron transport, and metabolism, yet its bioavailability is severely restricted in host environments due to sequestration by proteins such as transferrin, lactoferrin, and ferritin [1]. This nutritional immunity strategy employed by hosts creates intense selective pressure for pathogens to evolve efficient iron scavenging mechanisms [1].
The structural architecture of this compound consists of three 2,3-dihydroxybenzoyl groups linked to a serine-trilactone scaffold, forming a cyclic trilactone structure that creates an optimal coordination environment for ferric iron (Fe³⁺) [1] [2]. This sophisticated molecular design enables this compound to effectively compete with host iron-binding proteins, making it a critical virulence factor for establishing and maintaining infections [1]. The clinical significance of this compound-producing pathogens cannot be overstated, with E. coli representing a leading cause of urinary tract infections, sepsis, and diarrheal diseases, particularly in developing countries [1]. The rise of multidrug-resistant strains has further underscored the urgent need for novel therapeutic strategies that target virulence factors like this compound [1].
This compound exhibits exceptional affinity for ferric iron, with binding constants that rank among the highest reported for any known siderophore:
Table 1: Experimentally Determined Iron Binding Parameters of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Formation Constant (Kf) | 10(^{49}) to 10(^{52}) M(^{-1}) | Aqueous solution, pH 7.4 | [2] [1] |
| pFe Value | 34.3 | - | [3] |
| Reduction Potential (E°) | -0.57 V (vs NHE) | pH 6.0 | [2] |
| Reduction Potential (E°) | -0.79 V (vs NHE) | pH 7.4 | [2] |
| Reduction Potential (E°) | -0.99 V (vs NHE) | pH >10.4 | [2] |
The pH-dependent reduction potential demonstrates how this compound stabilizes Fe³⁺ across physiologically relevant conditions, making iron release through reduction alone thermodynamically unfavorable at neutral pH [2]. This exceptional iron retention capacity necessitates specialized enzymatic systems for iron release within the bacterial cell.
The molecular architecture of this compound contributes significantly to its remarkable iron-binding properties:
The combination of these structural features enables this compound to effectively compete with host iron-sequestering proteins, with demonstrated capability to remove iron from transferrin, thereby facilitating bacterial survival in iron-restricted host environments [1] [2].
This compound exhibits reversible protonation behavior that significantly alters its iron coordination geometry and reduction potential:
This structural transition has been characterized through multiple spectroscopic techniques. EXAFS studies reveal a shorter average Fe-O bond length in the protonated ([Fe^{III}(H_3Ent)]^0) complex (1.98 Å) compared to the catecholate ([Fe^{III}(Ent)]^{3-}) form (2.00 Å), accompanied by a much higher static Debye-Waller factor for the first oxygen-shell (0.00351 vs 0.00067 Ų), indicating greater structural disorder in the protonated form [3].
Table 2: Structural Parameters of this compound Iron Complexes at Different Protonation States
| Parameter | [Fe³⁺(Ent)]³⁻ (Catecholate Mode) | [Fe³⁺(H₃Ent)]⁰ (Salicylate Mode) | Experimental Method | |---------------|------------------------------------------|------------------------------------------|------------------------| | Average Fe-O Bond Length | 2.00 Å | 1.98 Å | EXAFS [3] | | Static Debye-Waller Factor (σ²stat(O)) | 0.00067(14) Ų | 0.00351(10) Ų | EXAFS [3] | | FTIR Carbonyl Stretch | - | Shift of ~35-38 cm⁻¹ to lower energy | FTIR [3] | | UV-Vis LMCT Band | - | 502 nm (ε = 3270 M⁻¹cm⁻¹) | UV-Vis [3] |
Bacteria employ two primary strategies for iron release from this compound:
The cooperative effect of protonation and reduction provides a plausible pathway for iron release that complements enzymatic hydrolysis, particularly for synthetic this compound analogs that resist esterase activity [3].
This compound biosynthesis follows a conserved enzymatic pathway encoded by the ent operon (entA-entF):
Figure 1: this compound biosynthetic pathway involving sequential enzymatic transformations
The biosynthetic machinery represents a sophisticated molecular assembly line where substrates are channeled between enzymes to efficiently produce the mature siderophore. The pathway demonstrates evolutionary conservation among enteric bacteria, though some pathogens have developed modified siderophores (e.g., salmochelin) to evade host defenses [1].
This compound production is tightly regulated through multiple layers of control:
This multi-tiered regulatory system ensures that bacteria invest resources in siderophore production only when necessary, optimizing metabolic efficiency in fluctuating environments.
The process of iron acquisition via this compound involves a coordinated transport system:
Figure 2: Bacterial iron acquisition pathway using this compound as a siderophore
Structural studies of the PfeA this compound transporter from Pseudomonas aeruginosa have revealed a two-site binding model where this compound initially binds to extracellular loops distant from the pore, followed by translocation to a second site deeper inside the structure [4]. This mechanism involves correlated changes in hydrogen bonds that link binding-induced structural rearrangements to the periplasmic TonB-binding motif, facilitating energy-dependent transport across the outer membrane [4].
Experimental Protocol 1: Synthesis of Natural this compound Iron Complex
Experimental Protocol 2: Synthesis of Artificial this compound Analogs (SERSAM/SER(3M)SAM)
Table 3: Spectroscopic Methods for Characterizing this compound Iron Complexes
| Technique | Key Parameters | Structural Information Obtained | References |
|---|---|---|---|
| UV-Vis Spectroscopy | LMCT bands: 446-502 nm (ε ~3270 M⁻¹cm⁻¹); π-π* transitions: 304-312 nm | Coordination geometry, complex formation, concentration determination | [3] [6] |
| FTIR Spectroscopy | Carbonyl stretch shifts: 35-38 cm⁻¹ to lower energy upon complexation | Salicylate vs catecholate coordination mode, amide bond involvement | [3] [6] |
| EXAFS | Fe-O bond distances: 1.98-2.00 Å; Debye-Waller factors | Precise metal-ligand bond lengths, coordination geometry, structural disorder | [3] |
| ESI-MS | Molecular ion peaks for 1:1 ligand:metal complexes | Complex stoichiometry, molecular weight confirmation | [3] [6] |
| NMR Spectroscopy | Chemical shifts, amide bond rotation barriers | Solution structure, dynamics, protonation state (using Ga³⁺ as diamagnetic analog) | [3] |
Experimental Protocol 3: Analyzing this compound-Transporter Interactions
These methodologies have revealed that this compound binds to transporters primarily through extracellular loops (L2, L3, L4, L7, L11 in PfeA) with specific hydrogen bonding interactions between catechol oxygen atoms and protein backbone/side chain groups [4].
"Trojan Horse" Antibiotic Conjugates: Siderophore-antibiotic hybrids exploit this compound transport systems to deliver antimicrobial payloads into bacterial cells [1] [5]. The recent FDA approval of cefiderocol, a cephalosporin with catechol vectors, validates this approach [4]. Design principles include:
Live-Attenuated Vaccines: Genetic knockout of this compound biosynthesis genes (e.g., ΔentB) generates attenuated bacterial strains for vaccine development [1]. These mutants show significantly reduced virulence while potentially retaining immunogenicity [1].
Small-Molecule Inhibitors: Compounds targeting this compound biosynthesis (Ent enzymes) or function (transporter interactions) represent promising antimicrobial adjuvants [1].
Iron is an essential micronutrient for nearly all living organisms, playing a critical role in fundamental cellular processes including DNA synthesis, electron transport, and various metabolic pathways [1]. Despite being the fourth most abundant element in Earth's crust, iron bioavailability is severely restricted in host environments due to sequestration by proteins such as transferrin, lactoferrin, and ferritin [1]. This iron limitation poses a significant challenge for bacterial pathogens, which must compete with the host for this vital resource to establish and maintain infections [1].
To overcome iron scarcity, bacteria have evolved sophisticated iron acquisition mechanisms, with siderophores representing a central component of this strategy [1]. Enterobactin (also known as enterochelin) is a high-affinity catechol-type siderophore produced by Escherichia coli and other enteric pathogens that exhibits extraordinarily high affinity for ferric iron (Fe³⁺) [1]. As one of the strongest known iron chelators, this compound enables pathogens to thrive in iron-limited host environments such as the mammalian gut and bloodstream [1]. The clinical significance of this compound is substantial, as it enhances virulence of pathogens like E. coli, which causes urinary tract infections, sepsis, and diarrheal diseases [1].
The ferric uptake regulator (Fur) protein serves as the master controller of iron homeostasis in most Gram-negative bacteria, including E. coli [2]. Fur regulates iron metabolism to precisely control cytoplasmic iron levels, balancing the essential requirement for this metal with its potential toxicity through Fenton chemistry that generates damaging hydroxyl radicals [2]. Beyond its classical role in iron metabolism, Fur has been shown to exert comprehensive regulatory influence over many fundamental cellular processes, including DNA synthesis, energy metabolism, and biofilm development [2]. This guide provides a comprehensive technical examination of Fur-mediated regulation of this compound synthesis, biosynthesis pathway, experimental methodologies, and therapeutic targeting strategies.
This compound is synthesized through a well-characterized biosynthetic pathway encoded by the ent (this compound) operon in Escherichia coli, which comprises six essential genes (entA, entB, entC, entD, entE, and entF) [1]. These enzymes work coordinately to convert chorismate, a common precursor derived from the shikimate pathway, into mature this compound through a series of enzymatic transformations [1]. The biosynthesis proceeds through four defined biochemical stages, each catalyzed by specific enzymes within the Ent complex:
Table: Key Enzymes in this compound Biosynthesis
| Gene | Enzyme | Function | Molecular Role |
|---|---|---|---|
| entC | Isochorismate synthase | Converts chorismate to isochorismate | First committed step in this compound synthesis |
| entB | Isochorismatase | Converts isochorismate to DHB | Also functions as a carrier protein |
| entE | 2,3-Dihydroxybenzoate-AMP ligase | Activates DHB by adenylation | Forms DHB-AMP activated intermediate |
| entD | Phosphopantetheinyl transferase | Modifies EntB and EntF | Enables carrier protein function |
| entF | Nonribosomal peptide synthetase (NRPS) | Condenses and cyclizes DHB molecules | Forms mature this compound trilactone structure |
Recent optimization studies have demonstrated that this compound production can be significantly enhanced through manipulation of culture conditions. Statistical experimental designs including Plackett-Burman design (PBD) and response surface methodology (RSM) have identified key factors influencing this compound yield [3]. The optimal conditions determined through these approaches include: succinate (0.3 g/L), tryptophan (0 g/L), Na₂HPO₄ (6 g/L), CaCl₂ (0.1 g/L), agitation (150 RPM), and KH₂PO₄ (0.6 g/L), resulting in a maximum siderophore units (SU%) of 89.13% compared to 46.62% under ordinary conditions [3]. This optimization demonstrates the potential for enhancing this compound production nearly two-fold for research or industrial applications.
The Ferric Uptake Regulator (Fur) protein serves as the primary transcriptional regulator of iron metabolism in E. coli, coordinating the cellular response to iron availability through multiple regulatory mechanisms [2]. Under iron-replete conditions, Fur binds ferrous iron (Fe²⁺) to form a complex that functions as a transcriptional repressor by binding to specific promoter regions known as "Fur boxes" [1]. This Fur-Fe²⁺ complex effectively represses transcription of this compound biosynthesis genes (entA-entF), preventing unnecessary siderophore production when intracellular iron is sufficient [1].
Under iron-limiting conditions, the Fur-Fe²⁺ complex dissociates due to insufficient iron availability, relieving repression and allowing transcription of the ent operon [1]. This derepression leads to increased this compound production to enhance iron acquisition capabilities during scarcity. Recent genome-wide studies have revealed that Fur regulation is more complex than previously recognized, involving three distinct regulatory modes [2]:
Beyond direct transcriptional control, Fur regulation integrates with post-transcriptional mechanisms through the small regulatory RNA RyhB [1] [4]. Under iron-replete conditions, Fur represses ryhB transcription, but during iron limitation, RyhB expression is derepressed [4]. RyhB, in conjunction with the RNA-binding protein Hfq, facilitates degradation of target transcripts, redirecting limited iron resources away from non-essential iron-containing proteins toward essential functions [4]. This sophisticated regulatory network ensures optimal iron allocation during scarcity.
Schematic of Fur Regulatory Network in Response to Iron Availability
Genome-wide studies have significantly expanded our understanding of the Fur regulon, identifying 81 genes in 42 transcription units as directly regulated by Fur in E. coli K-12 MG1655 [2]. Integrative data analysis from ChIP-exo and transcriptomic studies reveals that Fur connects iron transport and utilization enzymes with negative-feedback loop pairs for iron homeostasis [2]. Furthermore, Fur's regulatory scope extends beyond traditional iron metabolism to include DNA synthesis, energy metabolism, and biofilm development, demonstrating its comprehensive role in coordinating the bacterial response to iron availability [2].
The analysis of Fur regulation and this compound synthesis employs various genetic and molecular approaches. Mutant construction is fundamental to these studies, with key strains including fur mutants (defective in regulation), fepA mutants (defective in this compound transport), and fes mutants (defective in this compound esterase) [5]. These mutants can be constructed through P1 transduction or targeted gene deletion [6] [4].
For comprehensive genetic analysis, the Keio collection of E. coli knockout mutants provides a valuable resource for identifying strains with altered sensitivity to various compounds, including those affecting iron metabolism [4]. Screening this collection has revealed that strains lacking components of the ferric-enterobactin uptake system (ΔfepB, ΔfepC, ΔfepD, ΔfepG), this compound synthesis (ΔentB, ΔentC), esterase (Δfes), or regulatory components (Δfur, ΔtolC) exhibit hypersensitivity to the antimicrobial peptide wrwycr, highlighting the connection between iron metabolism and cellular stress response [4].
Chromosome Azurol S (CAS) Assay is widely used for siderophore detection and quantification [6] [3]. This method is based on the colorimetric reaction between CAS reagent and siderophores:
High-Performance Liquid Chromatography (HPLC) provides superior separation and quantification of this compound and its derivatives [5]. The protocol involves:
Chromatin Immunoprecipitation with Exonuclease Digestion (ChIP-exo) offers high-resolution mapping of Fur-binding sites across the genome [2]. The experimental workflow includes:
This approach has identified 143 Fur-binding peaks under iron-replete conditions and 61 under iron starvation, significantly expanding the known Fur regulon to include 81 genes in 42 transcription units directly regulated by Fur [2].
Table: Key Mutant Strains for Studying this compound Metabolism
| Mutant | Genetic Defect | Phenotype | Applications |
|---|---|---|---|
| fur | Ferric uptake regulator | Constitutive this compound overproduction | Studying Fur regulation and iron-responsive genes |
| fepA | This compound transporter | Accumulates extracellular this compound | Studying this compound transport and recycling |
| fes | This compound esterase | Cannot liberate iron from ferri-enterobactin | Studying iron release and intracellular processing |
| entB | This compound biosynthesis | Cannot produce this compound | Studying siderophore synthesis and virulence |
The central role of this compound in bacterial virulence makes it an attractive target for novel antimicrobial strategies [1]. These approaches aim to disrupt bacterial iron acquisition without exerting direct lethal pressure that often drives resistance development [1]. Promising strategies include:
This compound and its derivatives have applications extending beyond antimicrobial therapies:
The potential of targeting this compound extends to combination therapies where disruption of iron metabolism potentiates the effects of conventional antibiotics or host defenses [4]. For instance, the antimicrobial peptide wrwycr exhibits enhanced efficacy against bacteria with compromised this compound systems, particularly in the low-iron environment of a mammalian host [4].
The Fur regulatory network represents a sophisticated system for maintaining iron homeostasis in E. coli and related pathogens, with this compound biosynthesis serving as a crucial component under its control. The complex regulation involving direct transcriptional control, integrated sRNA mechanisms, and feedback loops ensures appropriate iron acquisition while minimizing toxicity. The expanding understanding of Fur's regulon reveals connections to fundamental cellular processes beyond traditional iron metabolism, highlighting its importance in bacterial physiology and virulence.
The iron(III)-enterobactin complex, [Fe(ent)]³⁻, adopts a Δ-cis configuration at the metal center [1] [2]. This configuration is not random but is preferentially adopted when the siderophore is synthesized from its natural L-serine building blocks [2].
The octahedral coordination geometry around the iron center, formed by the six oxygen atoms from the three catecholate moieties, gives rise to this chirality [3] [1]. The synthetic mirror image of this complex, known as ferric enantiothis compound ([Fe(D-ent)]³⁻) synthesized from D-serine, adopts the Λ configuration [3] [1].
The chiral recognition of the ferric this compound complex is a critical component of its function in bacterial iron transport and has significant implications for virulence.
| Aspect | Description |
|---|---|
| Transport in Producers | In native producers like E. coli, the this compound transport system (via FepA receptor) can import both the natural Δ-FeEnt and the synthetic Λ-Fe(D-ent) complexes [1]. Chirality of the metal center is not the sole recognition factor; the amide-linked catechol groups are essential [1]. |
| High Specificity in Other Systems | Other bacterial species exhibit stereoselective discrimination. Vibrio campbellii DS40M4 utilizes its native Λ-configured Fe-siderophore but not the mismatched Δ-configured diastereomer from Yersinia ruckeri. Specificity is conferred by the outer membrane receptor (FvtA) and periplasmic binding protein (FvtB) [4]. |
| Role in Virulence | This compound enables bacterial pathogens to acquire essential iron in the iron-limited host environment, supporting growth and proliferation during infection [5]. Mutants unable to produce this compound (e.g., entB mutants) show significantly attenuated virulence [5]. |
Key experimental approaches have been used to determine the structure and probe the biological significance of this compound's chirality.
The specificity of siderophore transport systems is being leveraged to design new therapeutics.
The following diagram summarizes the key genes, proteins, and workflow involved in the biosynthesis and transport of this compound in E. coli, and how this pathway is exploited for the "Trojan Horse" antibiotic strategy.
Diagram of this compound biosynthesis, regulation, transport, and the "Trojan Horse" antibiotic strategy.
Iron is an essential nutrient for nearly all living organisms, playing a critical role in fundamental cellular processes including DNA synthesis, electron transport, and metabolic pathways. However, under aerobic conditions and within host environments, iron exists primarily in the insoluble ferric (Fe³⁺) form, creating extreme scarcity of biologically available iron for microbial growth. To overcome this challenge, bacteria have evolved sophisticated iron acquisition systems centered around siderophores—low molecular weight compounds with exceptionally high affinity for ferric iron. Among these, enterobactin (also known as enterochelin) represents a paradigmatic catecholate siderophore produced by Escherichia coli and other enteric bacteria, with an extraordinary iron affinity constant (K = 10⁵² M⁻¹) that ranks it as one of the strongest known iron chelators in nature [1] [2].
The remarkable iron-scavenging capability of this compound derives from its structural configuration, which consists of three 2,3-dihydroxybenzoic acid (DHB) subunits linked to a triserine macrocyclic lactone core. This tricatechol arrangement creates an optimal three-dimensional structure for coordinating ferric iron in a hexadentate fashion, providing extraordinary stability to the ferric-enterobactin complex [3]. The biosynthetic precursor 2,3-dihydroxybenzoic acid (DHB) itself possesses intrinsic iron-chelating properties, though significantly less potent than the assembled this compound molecule. Beyond its role as an this compound building block, DHB serves as a precursor molecule for other siderophores including vibriobactin and anguibactin, and functions as a secondary metabolite in plants during pathogen defense responses [3].
The critical importance of the DHB-enterobactin system in bacterial pathogenesis cannot be overstated. During infection, pathogenic bacteria including uropathogenic E. coli (UPEC) strains face severe iron restriction within host environments where iron is sequestered by proteins such as transferrin, lactoferrin, and ferritin. The production and secretion of this compound, derived from DHB precursors, enables bacterial proliferation in these iron-limited host niches, facilitating the establishment and maintenance of infections [1]. Understanding the biosynthesis, regulation, and function of DHB within the this compound pathway provides foundational knowledge for developing novel therapeutic strategies targeting bacterial iron acquisition systems.
The biosynthesis of 2,3-dihydroxybenzoic acid (DHB) represents a specialized branch of the shikimate pathway, initiating from the central metabolic intermediate chorismate. This conversion requires the sequential action of three enzymes encoded within the ent operon, transforming chorismate through a carefully orchestrated series of reactions into the DHB precursor essential for this compound assembly [1].
Step 1: Conversion of Chorismate to Isochorismate - The pathway begins with the isochorismate synthase (EntC)-catalyzed transformation of chorismate to isochorismate. This reaction constitutes the first committed step specifically dedicated to this compound biosynthesis, redirecting carbon flow from primary metabolism toward siderophore production. EntC functions as a hydroxymutase, catalyzing the migration of the hydroxyl group from the enol ether to the adjacent carbon, creating the diene system characteristic of isochorismate [1].
Step 2: Hydrolysis of Isochorismate to 2,3-Dihydro-2,3-dihydroxybenzoate - The bifunctional enzyme EntB catalyzes the next transformation through its N-terminal isochorismatase domain (EC 3.3.2.1). This hydrolysis reaction opens the diene system of isochorismate, forming 2,3-dihydro-2,3-dihydroxybenzoate (DHDHB). Recent research has revealed that EntB forms a protein-protein interaction hub, potentially enabling substrate channeling between EntC and EntB to optimize metabolic flux toward DHB production [3].
Step 3: Oxidation to 2,3-Dihydroxybenzoic Acid - The final step in DHB synthesis is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA; EC 1.3.1.28), which performs an NAD⁺-dependent oxidation of DHDHB to yield the aromatic DHB product. Biochemical studies have demonstrated that EntA specifically abstracts the pro-S hydride from C-3 of the substrate, with transfer to the si face of enzyme-bound NAD⁺, resulting in the formation of the mature catechol precursor [4] [5].
The following diagram illustrates this biosynthetic pathway:
Figure 1: Biosynthetic pathway of 2,3-dihydroxybenzoic acid (DHB) from chorismate, highlighting the three enzymatic steps catalyzed by EntC, EntB, and EntA.
The assembly of this compound from DHB and L-serine involves a multienzyme complex that operates through a nonribosomal peptide synthetase (NRPS) mechanism, representing one of the most sophisticated molecular assembly lines in bacterial metabolism [1].
Activation and Loading - The aryl carrier protein (ArCP) domain of EntB must first be phosphopantetheinylated at Ser245 by the phosphopantetheinyl transferase EntD to form holo-EntB. Concurrently, DHB is activated by adenylation through the action of EntE (2,3-dihydroxybenzoate-AMP ligase), consuming ATP to form the reactive intermediate DHB-AMP. The activated DHB is then transferred to the thiol group of the phosphopantetheine arm on holo-EntB, creating a thioester linkage [3] [1].
Chain Elongation and Cyclization - The multidomain enzyme EntF, itself phosphopantetheinylated by EntD, functions as the central NRPS component. EntF activates L-serine and catalyzes the formation of amide bonds between the amino group of serine and the carbonyl group of DHB, creating the DHB-Ser intermediate. Through three iterative cycles of condensation, a linear trimer is assembled on EntF. Finally, intramolecular cyclization occurs, forming the characteristic trilactone ring structure of mature this compound before its export from the cell [1] [2].
The following table summarizes the key enzymes involved in DHB and this compound biosynthesis:
Table 1: Enzymes involved in the biosynthesis of 2,3-dihydroxybenzoic acid and this compound
| Enzyme | Gene | EC Number | Function | Catalytic Mechanism |
|---|---|---|---|---|
| Isochorismate synthase | entC | EC 5.4.4.2 | Converts chorismate to isochorismate | Hydroxymutase |
| Isochorismatase | entB (N-terminal) | EC 3.3.2.1 | Hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate | Hydrolase |
| 2,3-Dihydro-2,3-dihydroxybenzoate dehydrogenase | entA | EC 1.3.1.28 | Oxidizes DHDHB to 2,3-dihydroxybenzoate | NAD⁺-dependent dehydrogenase |
| 2,3-Dihydroxybenzoate-AMP ligase | entE | EC 6.2.1.71 | Activates DHB as adenylate (DHB-AMP) | Adenylation with ATP hydrolysis |
| Phosphopantetheinyl transferase | entD | - | Transfers phosphopantetheine to EntB and EntF | Nucleophilic substitution |
| This compound synthase | entF | - | Nonribosomal peptide synthetase for this compound assembly | Multidomain NRPS |
The production of DHB and this compound is tightly regulated at the transcriptional level primarily through the Ferric Uptake Regulator (Fur) protein, which functions as a global iron-responsive regulator in Gram-negative bacteria. Under iron-replete conditions, Fur binds ferrous iron (Fe²⁺) to form a holocomplex that recognizes and binds specific DNA sequences (Fur boxes) within the promoter regions of the ent operon. This binding physically obstructs RNA polymerase access, effectively repressing transcription of the this compound biosynthetic genes (entA-entF) [1]. When bacteria encounter iron-limited environments, such as those found within host tissues, the Fur-Fe²⁺ complex dissociates due to insufficient ferrous iron cofactor, relieving repression and allowing expression of the ent genes. This regulatory switch ensures that the metabolically expensive process of siderophore biosynthesis occurs only when truly needed for iron acquisition [3] [1].
Recent research has uncovered a previously unrecognized regulatory mechanism in which 2,3-DHB itself functions as a feedback inhibitor of the this compound biosynthetic pathway. Surprisingly, despite not being a substrate or product of EntB, DHB was found to bind with moderate affinity (KD = 8.95 μM) to the isochorismatase active site of apo-EntB. Through detailed enzymatic characterization, DHB was demonstrated to act as a competitive inhibitor of EntB isochorismatase activity (Ki ~ 200 μM), effectively reducing the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate [3].
This inhibitory mechanism has significant implications for pathway regulation. Biochemical studies revealed that DHB reduces the efficiency of substrate channeling between EntC and EntB by approximately 70%, suggesting that accumulated intracellular DHB can sterically block the isochorismatase active site and modulate metabolic flux through the pathway. This represents a novel feedback inhibition strategy where a pathway intermediate can directly regulate an earlier enzymatic step, potentially functioning to maintain iron homeostasis when sufficient ferric this compound has accumulated intracellularly [3].
The following diagram illustrates the regulatory network controlling DHB and this compound biosynthesis:
Figure 2: Regulatory mechanisms controlling DHB and this compound biosynthesis, including Fur-dependent transcriptional regulation and DHB-mediated feedback inhibition.
Beyond transcriptional control by Fur, the production of DHB and this compound is further fine-tuned through post-transcriptional mechanisms involving small regulatory RNAs (sRNAs). The sRNA RyhB, itself regulated by Fur, has been shown to downregulate siderophore production under specific conditions by modulating the stability or translation of ent mRNAs. This additional layer of regulation allows for precise adjustment of this compound biosynthesis in response to subtle environmental changes and cellular demands, creating a sophisticated multi-tiered regulatory network that optimizes bacterial iron homeostasis while minimizing metabolic burden [1].
The investigation of DHB biosynthesis and its functional roles requires a multidisciplinary approach combining biochemical, biophysical, and genetic techniques. The following experimental protocols provide robust methodologies for characterizing DHB production, protein interactions, and inhibitory effects.
Fluorescence Anisotropy Binding Assays - This technique enables quantitative measurement of molecular interactions between DHB and this compound biosynthetic enzymes. In practice, DHB is conjugated to a suitable fluorophore, and increasing concentrations of target protein (e.g., EntB or EntE) are added to the labeled DHB. The change in polarization of emitted light is measured upon binding, allowing calculation of dissociation constants (KD). Recent studies utilizing this approach demonstrated that DHB binds to EntE with high affinity (KD = 0.54 μM), consistent with its role as a natural substrate, while exhibiting moderate affinity for apo-EntB (KD = 8.95 μM) despite not being its substrate [3].
Molecular Docking Simulations - To predict the structural basis of DHB interactions with target enzymes, molecular docking simulations can be performed using the AutoDock Vina platform. The protocol involves preparing protein structures from crystallographic data (e.g., PDB ID: 2FQ1 for EntB) and ligand structures (DHB), defining search spaces encompassing the entire protein surface or specific active sites, and running docking calculations to generate binding pose ensembles. Analysis of top-ranked conformations using visualization tools like PyMOL can reveal potential binding sites and interaction mechanisms. Such simulations successfully predicted DHB binding at the isochorismatase active site of apo-EntB, later confirmed experimentally [3].
Steady-state Coupled Enzymatic Assays - These assays enable functional characterization of DHB's inhibitory effects on EntB isochorismatase activity. The typical protocol involves monitoring the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate in the presence of varying DHB concentrations, often coupled to downstream reactions to enable spectrophotometric detection. Analysis of initial reaction rates at different substrate and inhibitor concentrations allows determination of inhibition constants (Ki) and mechanism of inhibition. Application of this methodology confirmed that DHB acts as a competitive inhibitor of EntB with Ki ~ 200 μM [3].
Isothermal Titration Calorimetry (ITC) - This powerful technique provides direct measurement of binding thermodynamics and can monitor enzymatic reactions in real time. For studying DHB effects on the EntC-EntB coupled reaction, proteins are combined in the sample cell and substrate is injected while measuring heat flow. The integrated heat data reveals reaction kinetics and thermodynamic parameters. ITC studies demonstrated that addition of DHB suppresses reaction heats, consistent with its role as a competitive inhibitor of EntB, and confirmed that EntB is required to drive the EntC reaction toward isochorismate formation [3].
The following table summarizes key quantitative findings from recent studies on DHB interactions and inhibition:
Table 2: Experimentally determined binding and inhibition parameters for 2,3-DHB with this compound biosynthetic enzymes
| Enzyme | Interaction Type | Affinity/Inhibition Constant | Method Used | Biological Significance |
|---|---|---|---|---|
| EntE | Substrate binding | KD = 0.54 μM | Fluorescence anisotropy | Natural adenylation substrate |
| Apo-EntB | Non-substrate binding | KD = 8.95 μM | Fluorescence anisotropy | Potential regulatory binding |
| EntB (isochorismatase) | Competitive inhibition | Ki ~ 200 μM | Steady-state enzyme kinetics | Feedback inhibition of pathway |
| EntC-EntB channeling | Efficiency reduction | ~70% decrease | ITC-monitored coupled reaction | Modulation of metabolic flux |
Genetic manipulation provides powerful tools for elucidating DHB function in bacterial physiology and virulence. Knockout mutations in entA, entB, or entC genes result in complete elimination of DHB and this compound production, enabling phenotypic comparisons with wild-type strains. Such studies have demonstrated that entB mutants exhibit significant attenuation in pathogenic models, underscoring the importance of the DHB-enterobactin system in virulence [1]. Additionally, complementation experiments where the ent gene cluster is introduced into mutant strains on plasmids can restore both siderophore production and virulence phenotypes, confirming the specific role of DHB and this compound in these processes [6].
More sophisticated genetic approaches include the construction of separation-of-function mutants, such as expression systems where the bifunctional EntB protein is separated into discrete functional domains. Research using this approach has demonstrated that this compound biosynthesis can occur in E. coli entB ⁻ knockout strains transformed with separate vectors encoding the N-terminal isochorismatase and C-terminal ArCP domains, confirming that the catalytic efficiency of each domain operates independently [3]. Furthermore, bacterial crosslinking studies followed by immunodetection have provided evidence that EntC, EntB, EntA, and EntE can form a multienzyme complex (potentially a siderosome-like structure) in iron-depleted cells, suggesting that protein-protein interactions may optimize metabolic channeling of intermediates including DHB [3].
The essential role of DHB in bacterial iron acquisition and virulence makes its biosynthetic pathway an attractive target for novel antimicrobial strategies. Several distinct approaches have emerged that exploit this pathway for therapeutic intervention:
Small Molecule Inhibitors - The discovery that DHB itself functions as a competitive inhibitor of EntB suggests that structural analogs of DHB might be developed as specific pathway inhibitors. Rational drug design could optimize these compounds for higher affinity binding to EntB isochorismatase or other enzymes in the pathway, potentially creating potent antibacterials that disrupt siderophore-mediated iron acquisition without affecting host systems [3]. Additionally, compounds targeting the adenylation activity of EntE, such as salicylsulfamoyl adenosine derivatives, have shown promise in inhibiting siderophore biosynthesis in pathogens including Mycobacterium tuberculosis and Yersinia pestis [4].
Siderophore-Antibiotic Conjugates - The "Trojan horse" strategy leverages the bacterial iron acquisition system to deliver antibacterial agents into cells. This approach involves synthesizing hybrid molecules where antibiotics are covalently linked to catechol-type siderophores or DHB analogs. These conjugates are recognized by outer membrane transporters (such as FepA, Cir, or Fiu in E. coli) and actively imported into bacterial cells, thereby increasing antibiotic potency against Gram-negative pathogens. Recent advances include cefiderocol, a cephalosporin conjugated to a catechol vector, which has shown promising results in clinical trials for complicated urinary tract infections [7].
Vaccine Development - Attenuated bacterial strains with mutations in DHB and this compound biosynthesis genes (particularly entB) are being investigated as live-attenuated vaccine candidates. Such strains are impaired in virulence due to their inability to acquire iron efficiently within host tissues, but can potentially elicit protective immune responses. This approach represents an attractive strategy for preventing infections caused by pathogenic E. coli and related enteric pathogens [1].
Beyond therapeutic applications, the DHB-enterobactin system offers opportunities in diagnostic development and biotechnological innovation:
Infection Biomarkers - The presence of DHB and this compound derivatives in patient samples (particularly urine) may serve as diagnostic biomarkers for specific bacterial infections. Metabolomic studies of uropathogenic E. coli have identified DHB and its derivatives as prominent components of the iron-responsive extracellular metabolome, suggesting their potential utility in diagnosing complicated urinary tract infections [8].
Bioremediation and Drug Delivery - The extraordinary iron-chelating properties of this compound and its DHB components can be harnessed for environmental and medical applications. Engineered systems utilizing these compounds show promise for heavy metal bioremediation from contaminated water and soils. Additionally, the metal-chelating proficiency of these molecules is being explored for improving iron delivery in therapeutic contexts, potentially offering new treatments for iron homeostasis disorders [1].
The following diagram illustrates therapeutic strategies targeting the DHB-enterobactin pathway:
Figure 3: Therapeutic strategies targeting the DHB-enterobactin pathway, including enzyme inhibitors, siderophore-antibiotic conjugates, vaccines, and diagnostic applications.
The comprehensive analysis of 2,3-dihydroxybenzoic acid (DHB) as an this compound precursor reveals a sophisticated biochemical system that extends far beyond its role as a simple metabolic intermediate. The multifunctional nature of DHB—serving simultaneously as a structural building block, a regulatory molecule, and a potential iron-chelating agent itself—highlights the complexity and efficiency of bacterial iron acquisition strategies. Recent discoveries, particularly the feedback inhibition of EntB by DHB, have uncovered previously unrecognized regulatory mechanisms that maintain iron homeostasis with remarkable precision.
From a therapeutic perspective, the DHB-enterobactin biosynthetic pathway represents a promising target for novel antimicrobial strategies that could help address the growing crisis of antibiotic resistance. The continued investigation of this system using the experimental approaches outlined in this guide—including binding assays, enzymatic characterization, genetic manipulation, and structural analysis—will undoubtedly yield further insights into the intricate balance of microbial iron metabolism. Moreover, the potential application of DHB and this compound derivatives in biotechnology and environmental science underscores the broader significance of understanding these remarkable molecular systems.
This compound is synthesized by Escherichia coli and other enteric bacteria to scavenge iron. Its assembly is a classic example of nonribosomal peptide synthesis, involving a streamlined NRPS system. The diagram below illustrates this enzymatic assembly line.
The NRPS assembly line for this compound, from precursor to final cyclized product.
The process begins with the precursor chorismate from the shikimate pathway. The key NRPS enzymes involved are EntB and EntF, which work iteratively to add three identical 2,3-dihydroxybenzoyl-serine (DHB-Ser) units [1] [2].
The this compound NRPS system consists of core synthetases and auxiliary enzymes. The table below summarizes their functions.
| Protein | Primary Function | NRPS Domain/Type | Role in Assembly |
|---|---|---|---|
| EntF | Multimodular NRPS | C - A - T - Te | Central synthetase; activates Ser, performs condensation, and catalyzes cyclization [1] [2]. |
| EntB | Bifunctional enzyme (isochorismatase & carrier protein) | ArCP (Aryl Carrier Protein) | Converts isochorismate to DHB and acts as a covalently tethered carrier for the DHB unit [1] [2]. |
| EntE | Adenylating enzyme | A (Adenylation) | Activates DHB as DHB-AMP and loads it onto the carrier protein of holo-EntB [1] [2]. |
| EntD | Phosphopantetheinyl transferase | PPTase | Essential "activation" enzyme; modifies EntB and EntF with a phosphopantetheine arm, enabling them to carry building blocks [1] [2]. |
| EntH (YbdB) | Proofreading thioesterase | Hotdog-fold thioesterase | Housekeeping role; removes non-native acyl units from misacylated holo-EntB to ensure fidelity [2]. |
A detailed in vitro kinetic analysis provides insight into the specificity and potential proofreading mechanisms within the pathway [2].
| Experimental Focus | Key Findings | Experimental Method |
|---|---|---|
| EntD Promiscuity | EntD can use various acyl-CoAs, leading to misacylated holo-EntB (e.g., 100% conversion with lauroyl-CoA, palmitoyl-CoA) [2]. | Incubation of EntD/EntB with acyl-CoAs; reaction monitoring via ESI-MS [2]. |
| EntE Promiscuity | EntE can activate/load benzoic acid analogues onto holo-EntB (e.g., 100% conversion with 2,4-DHB; 47% with 4-hydroxybenzoate) [2]. | Incubation of holo-EntB/EntE with substrate analogues; analysis via ESI-MS [2]. |
| EntH Proofreading | EntH hydrolyzes misaclated holo-EntB (e.g., ( k_{cat} ) of 3.7 s⁻¹ for 2,4-DHB-EntB) and also hydrolyzes acyl-CoAs to "harvest" CoA [2]. | DTNB continuous spectrophotometric assay and ESI-MS to monitor hydrolysis [2]. |
Several experimental approaches have been crucial for elucidating the function of the this compound NRPS system.
Understanding the this compound NRPS assembly line opens doors for several cutting-edge research and therapeutic applications.
Enterobactin is a high-affinity catechol-type siderophore produced by Escherichia coli and other Enterobacteriaceae. With an unprecedented iron affinity constant of approximately 10⁵² M⁻¹, it represents one of nature's strongest known siderophores, enabling bacterial survival under extreme iron limitation [1] [2]. This remarkable iron acquisition system plays critical roles in bacterial virulence and has emerging applications in antimicrobial strategies, bioremediation, and drug delivery systems [1].
The production of this compound in native bacterial systems is inherently limited due to tight regulatory control by the Fur (Ferric Uptake Regulator) protein and environmental factors [1]. Statistical optimization methods provide a powerful systematic approach to overcome these limitations by identifying key influencing factors and their optimal levels, thereby significantly enhancing this compound yields [3]. This protocol details a validated two-stage statistical approach combining Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) that achieved a 2-fold increase in this compound production (from 46.62% to 87.15% siderophore units) in a clinical E. coli isolate [3] [4].
This compound biosynthesis in E. coli occurs via a well-characterized pathway encoded by the ent operon (entA, entB, entC, entD, entE, and entF genes) [1]. The pathway converts chorismate from the shikimate pathway through a series of enzymatic steps into mature this compound, as illustrated below:
Figure 1: this compound Biosynthesis Pathway in E. coli
The pathway proceeds through four key stages: (1) conversion of chorismate to isochorismate catalyzed by isochorismate synthase (EntC); (2) transformation of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB) by isochorismatase (EntB); (3) activation of DHB to DHB-AMP by 2,3-dihydroxybenzoate-AMP ligase (EntE); and (4) final assembly of three DHB molecules with three L-serine residues into the cyclic trilactone structure of this compound by the this compound synthase complex (EntD, EntE, EntF) [1] [2].
This compound production is tightly regulated by iron availability through the Fur protein complex. Under iron-replete conditions, the Fur-Fe²⁺ complex represses ent gene transcription. Under iron limitation, Fur repression is relieved, allowing this compound biosynthesis [1]. Additional regulation occurs through small RNAs like RyhB and environmental factors including oxidative stress and pH [1].
The following diagram outlines the complete statistical optimization workflow:
Figure 2: Statistical Optimization Workflow
Purpose: To identify the most significant factors affecting this compound production from a multifactor system.
Materials and Methods:
Experimental Design:
Table 1: Plackett-Burman Design Variables and Levels
| Variable Category | Variable Name | Code | Low Level (-1) | High Level (+1) |
|---|---|---|---|---|
| Physical | Temperature | A | 28°C | 37°C |
| Physical | Incubation Time | B | 24 h | 48 h |
| Physical | pH | C | 5 | 8 |
| Physical | Agitation | D | 50 RPM | 150 RPM |
| Carbon Sources | Succinate | H | 0.3 g/L | 2 g/L |
| Nitrogen Sources | Tryptophan | P | 0 mg/L | 1 mg/L |
| Salts | Na₂HPO₄ | - | Low level | High level |
| Salts | CaCl₂ | - | Low level | High level |
| Salts | KH₂PO₄ | Q | 0.6 g/L | 6 g/L |
Statistical Model: PBD uses the first-order model: Y = β₀ + ΣβᵢXᵢ, where Y represents the response (siderophore units %), β₀ is the model intercept, βᵢ is the linear coefficient, and Xᵢ is the level of the independent variable [3] [4].
Significance Testing: Factors with p-values ≤ 0.05 are considered statistically significant. The PBD analysis identified six most significant factors affecting this compound production: succinate, tryptophan, Na₂HPO₄, CaCl₂, agitation, and KH₂PO₄ [3].
Purpose: To determine optimal levels of significant factors identified from PBD and model their interactive effects.
Experimental Design:
Statistical Model: CCD uses a quadratic model: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ, where Y is the predicted response, β₀ is the intercept, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients [3] [4].
The CCD analysis determined the following optimal conditions for maximal this compound production:
Table 2: Optimal Culture Conditions for this compound Production
| Factor | Optimal Level | Significance |
|---|---|---|
| Succinate | 0.3 g/L | Carbon source |
| Tryptophan | 0 g/L | Nitrogen source |
| Na₂HPO₄ | 6 g/L | Phosphate buffer |
| CaCl₂ | 0.1 g/L | Cofactor |
| Agitation | 150 RPM | Oxygen transfer |
| KH₂PO₄ | 0.6 g/L | Phosphate buffer |
Model Statistics:
Validation Experiment: Under optimal conditions, the experimental SU% reached 87.15%, confirming a 2-fold increase compared to non-optimized conditions (46.62%) and validating the model's predictive accuracy [3] [4].
Principle: The Chrome Azurol Sulfonate assay detects siderophores by color change from blue to orange upon iron chelation [3].
Procedure:
Structural Confirmation:
The "Trojan horse strategy" utilizes this compound's iron acquisition system for targeted antibiotic delivery against resistant pathogens. Siderophore-antibiotic conjugates exploit bacterial iron transport mechanisms for selective antimicrobial activity [1]. This compound-deficient mutants show significant virulence attenuation, highlighting their potential for live-attenuated vaccine development [1].
This compound shows promise in heavy metal bioremediation due to its high metal affinity, potentially detoxifying contaminated environments [3]. Its remarkable iron-chelating properties also enable applications in treating iron-overload disorders like sickle cell anemia and thalassemia [3] [1].
Factor Interaction Effects: RSM effectively captures interactive effects between factors that PBD cannot detect. The highly significant model (p = 0.0004) confirms adequate factor interaction mapping [3].
Strain Variability: Clinical isolates may exhibit enhanced siderophore production compared to laboratory strains. The referenced E. coli OQ866153 is a clinical isolate with demonstrated high-yield this compound production [3].
Scale-up Considerations: Statistical optimization provides robust models for industrial scale-up. The high R² value (0.9950) indicates excellent predictive capability for larger-scale applications [3] [5].
The integrated PBD-RSM statistical approach provides a powerful systematic methodology for significantly enhancing this compound production. The validated protocol achieves a 2-fold yield increase through identification of six critical factors and their optimal levels. This optimization framework offers researchers a robust tool for maximizing siderophore production for pharmaceutical, environmental, and industrial applications.
Enterobactin is a catechol-type siderophore produced by Escherichia coli and other enteric bacteria that plays an essential role in iron acquisition under iron-limited conditions. As one of the strongest known iron chelators in nature, this compound has significant implications for bacterial virulence and survival in host environments, making it a promising target for antimicrobial strategies [1]. The optimization of this compound production is crucial for both clinical research applications, where it contributes to understanding bacterial pathogenesis, and biotechnological applications, where it shows potential in areas such as bioremediation and drug delivery systems [2] [1].
The statistical optimization of this compound production addresses a critical challenge in microbial fermentation – the identification of significant factors among numerous potential variables that influence yield. Traditional one-factor-at-a-time approaches are inefficient when dealing with multiple variables as they are time-consuming, resource-intensive, and fail to account for interactive effects between factors [3]. The Plackett-Burman (PBD) experimental design provides a systematic, high-throughput alternative for screening large numbers of variables using a minimal number of experimental runs, making it particularly valuable in the early stages of process optimization where many factors must be evaluated simultaneously to identify the most significant ones for further study [2] [4].
The Plackett-Burman design is a two-level fractional factorial design specifically developed for screening multiple factors efficiently with minimal experimental runs. This design operates on the principle of main effects estimation rather than interaction effects, making it ideal for the initial phase of optimization where the goal is to identify which factors from a large set have substantial impacts on the response variable [5] [4]. The methodology allows for the evaluation of N-1 variables in just N experiments, where N must be a multiple of 4 (e.g., 8, 12, 16, 20), providing remarkable efficiency when dealing with complex biological systems with numerous potential influencing factors [5].
In PBD, each variable is tested at two coded levels – a high level (+1) and a low level (-1) – which represent the practical range over which that factor might vary. The design also incorporates dummy variables – factors that have no real effect on the response – which serve as critical internal controls for estimating experimental error and determining the significance threshold for real factors [5]. The statistical model underlying PBD is a first-order polynomial represented by the equation: Y = β₀ + ΣβᵢXᵢ, where Y is the predicted response (this compound yield in SU%), β₀ is the overall mean response, βᵢ represents the linear coefficient of factor i, and Xᵢ is the coded level of factor i [2].
Table 1: Factors and Levels for Plackett-Burman Design in this compound Optimization
| Category | Factor | Code | Units | Low Level (-1) | High Level (+1) |
|---|---|---|---|---|---|
| Physical | Temperature | A | °C | 28 | 37 |
| Incubation Time | B | H | 24 | 48 | |
| pH | C | - | 5 | 8 | |
| Agitation | D | RPM | 50 | 150 | |
| Carbon Sources | Glycerol | E | ml/l | 1 | 10 |
| Glucose | F | g/l | 1 | 5 | |
| Succinate | H | g/l | 0.3 | 2 | |
| Nitrogen Sources | NH₄Cl | J | g/l | 0.1 | 1 |
| (NH₄)₂SO₄ | K | g/l | 0.1 | 1 | |
| Urea | L | g/l | 0 | 1 | |
| Asparagine | M | g/l | 1 | 5 | |
| Amino Acids | Phenylalanine | N | mg/l | 0 | 1 |
| Tyrosine | O | mg/l | 0 | 1 | |
| Tryptophan | P | mg/l | 0 | 1 | |
| Salts | KH₂PO₄ | Q | g/l | 0.6 | 6 |
| K₂HPO₄ | R | g/l | 0.4 | 4 | |
| Na₂HPO₄ | - | g/l | * | * | |
| CaCl₂ | - | g/l | * | * | |
| MgSO₄ | S | g/l | 0 | 1 | |
| FeSO₄ | T | mM | 0.2 | * |
Specific values not provided in the search results for these factors [2]
The selection of factors and their levels is a critical step in Plackett-Burman design that requires both scientific understanding and practical considerations. For this compound optimization, factors should be chosen based on their potential biological relevance to siderophore production and iron metabolism. The high and low levels for each factor should span a range that is both physiologically relevant and practically feasible, typically based on preliminary experiments or literature values [2] [6]. For instance, the inclusion of tryptophan is particularly important as it serves as a precursor in the this compound biosynthesis pathway, while phosphate sources (KH₂PO₄, Na₂HPO₄) influence both metabolic pathways and pH buffering capacity [2].
Culture Harvesting: Grow E. coli under test conditions for 24 hours at 37°C
Cell Removal: Centrifuge culture at 6000 RPM for 10 minutes at room temperature
Sterile Filtration: Pass supernatant through 0.45 μm membrane filter
Colorimetric Reaction: Mix filter-sterilized supernatant with CAS assay solution in 1:1 ratio
Incubation: Incubate mixture in dark for 15 minutes at room temperature
Absorbance Measurement: Measure absorbance at 630 nm using UV-Vis spectrophotometer
Calculation: Determine siderophore units (SU%) using the formula [2]:
SU% = [(Ar - As) / Ar] × 100
Where: Ar = absorbance of reference (uninoculated medium with CAS reagent), As = absorbance of sample
Experimental Design Generation:
Experimental Execution:
Data Analysis:
Table 2: Significant Factors Identified through Plackett-Burman Design
| Factor | Code | Effect on SU% | p-value | Optimal Level | Biological Significance |
|---|---|---|---|---|---|
| Succinate | H | Highly Significant | <0.05 | 0.3 g/L | Carbon source for energy and precursor synthesis |
| Tryptophan | P | Highly Significant | <0.05 | 0 g/L | Precursor for this compound biosynthesis pathway |
| Na₂HPO₄ | - | Highly Significant | <0.05 | 6 g/L | pH buffering and phosphorus source |
| CaCl₂ | - | Highly Significant | <0.05 | 0.1 g/L | Cell membrane stability and enzyme cofactor |
| Agitation | D | Significant | <0.05 | 150 RPM | Oxygen transfer for energy metabolism |
| KH₂PO₄ | Q | Significant | <0.05 | 0.6 g/L | pH regulation and phosphate source |
| Temperature | A | Not Significant | >0.05 | - | Within physiological range for E. coli |
| Incubation Time | B | Not Significant | >0.05 | - | 24 hours sufficient for maximum yield |
| FeSO₄ | T | Not Significant | >0.05 | - | Represses this compound at high concentrations |
The Plackett-Burman analysis of 23 variables revealed that six factors had statistically significant effects on this compound production, with the highest siderophore units reaching 43.67% in the initial screening phase [2]. The most influential factors included succinate as a carbon source, tryptophan as a biosynthetic precursor, phosphate sources (Na₂HPO₄ and KH₂PO₄) for buffering and metabolism, calcium chloride for membrane stability, and agitation for oxygen transfer. Interestingly, tryptophan showed optimal production at the lower level (0 g/L), suggesting that E. coli OQ866153 can synthesize sufficient tryptophan precursors endogenously or that excess tryptophan may feed back to inhibit the this compound pathway [2].
Factors that did not show significant effects included temperature (within the tested range of 28-37°C), incubation time (24-48 hours), and various nitrogen sources and amino acids. The non-significance of iron concentration within the tested range (0.2 mM FeSO₄ as low level) suggests that even the low level provided sufficient iron repression, or that the range should be extended to lower concentrations to detect Fur-mediated derepression effects [1]. The dummy variable analysis confirmed that the experimental error was minimal, validating the significance of the identified factors [5].
The statistical significance of the Plackett-Burman model was confirmed through analysis of variance (ANOVA), with the model F-value of 314.14 and p-value of 0.0004 indicating a highly significant model [2]. The coefficient of determination (R²) of 0.9950 demonstrates that the model explains 99.5% of the variability in the response, indicating excellent goodness-of-fit. The non-significant lack-of-fit (p > 0.05) further verified model adequacy for predicting this compound production under the tested conditions [2] [4].
Following the Plackett-Burman screening, the six significant factors were further optimized using Response Surface Methodology (RSM) with Central Composite Design (CCD), resulting in a final optimized SU% of 89.13% – a two-fold increase compared to the non-optimized conditions (46.62%) [2]. The validation experiments confirmed these results, with an actual obtained SU% of 87.15%, demonstrating the robustness and predictive capability of the statistical approach. The optimized conditions for maximum this compound production were determined as: 0.3 g/L succinate, 0 g/L tryptophan, 6 g/L Na₂HPO₄, 0.1 g/L CaCl₂, 150 RPM agitation, and 0.6 g/L KH₂PO₄ [2].
The This compound biosynthesis pathway represents a promising target for novel antimicrobial strategies, particularly against multidrug-resistant E. coli strains. The ent operon consists of six genes (entA, entB, entC, entD, entE, and entF) that encode enzymes responsible for converting chorismate to mature this compound through a four-step process [1]:
The visualization below illustrates the this compound biosynthesis pathway and regulatory network:
Genetic knockout studies have demonstrated that disruption of this compound biosynthesis genes (particularly entB) results in significantly attenuated virulence, making these strains promising candidates for live-attenuated vaccines [1]. Additionally, small-molecule inhibitors targeting key enzymes in the this compound pathway offer a promising alternative to traditional antibiotics, potentially overcoming existing resistance mechanisms while exerting less selective pressure for new resistance development [1].
Beyond nutritional factors, environmental conditions significantly impact siderophore production profiles in E. coli. Research with strain Nissle 1917 has demonstrated that pH variation differentially affects the production of various siderophores:
This pH-dependent siderophore production reflects ecological adaptation to different host environments, with this compound being particularly important in neutral pH environments like the bloodstream and urinary tract, while aerobactin dominates in acidic environments like the gut [6]. Temperature optimization studies have shown that 37°C is generally optimal for siderophore production in pathogenic E. coli strains, corresponding to host body temperature [6].
The following workflow illustrates the integrated optimization approach for maximizing this compound yield:
The application of Plackett-Burman design for optimizing this compound production in E. coli OQ866153 has demonstrated remarkable efficacy, enabling the identification of six significant factors from an initial set of 23 variables. The two-stage statistical optimization approach – combining PBD for screening and RSM with CCD for optimization – resulted in a two-fold increase in this compound yield, from 46.62% to 89.13% SU [2]. This methodology provides researchers with a systematic, efficient framework for media and condition optimization that maximizes information gain while minimizing experimental resources.
The optimized this compound production parameters have significant implications for both basic research and applied biotechnology. From a clinical perspective, efficient this compound production facilitates studies on bacterial virulence and the development of novel antimicrobial strategies, including siderophore-antibiotic conjugates ("Trojan horse" approach) and live-attenuated vaccines [1]. From a biotechnological standpoint, optimized production enables larger-scale synthesis for applications in bioremediation, diagnostics, and drug delivery systems [2] [1]. The protocols and application notes presented here provide researchers with comprehensive methodological guidance for implementing these optimization strategies in their own laboratories, contributing to accelerated research in the increasingly important field of bacterial iron metabolism and siderophore biology.
Enterobactin is a high-affinity siderophore produced primarily by Gram-negative bacteria such as Escherichia coli that plays a crucial role in microbial iron acquisition. As the strongest known siderophore, this compound binds ferric iron (Fe³⁺) with an remarkable affinity of K = 10⁵² M⁻¹, substantially greater than even synthetic metal chelators like EDTA (Kf, Fe³⁺ ~ 10²⁵ M⁻¹). This extraordinary binding capacity enables pathogenic bacteria to acquire iron even in host environments where iron availability is severely restricted as a nutritional immune defense mechanism. [1]
The optimization of this compound production has significant implications in both clinical and ecological research. Siderophores and their substituted derivatives have diverse applications including acting as biological control agents against phytopathogens, enhancing plant growth, detoxifying heavy-metal-contaminated environments through bioremediation, serving as biosensors for iron detection, and employing the "Trojan horse strategy" for antibiotic delivery against resistant bacteria. [2] [3] The limited production yield under standard conditions necessitates advanced optimization strategies to enhance this compound synthesis for research and potential therapeutic applications. [2]
Response Surface Methodology (RSM) provides an efficient systematic approach for optimizing complex biochemical processes while simultaneously evaluating the effects of multiple factors and their interactions. Traditional one-factor-at-a-time optimization approaches are tedious, time-consuming, and often fail to identify optimal conditions due to their inability to account for interactive effects between factors. RSM overcomes these limitations through statistically designed experiments that generate mathematical models describing the relationship between experimental factors and response variables, enabling researchers to identify optimum conditions with fewer experiments while comprehending the interactions between various variables. [2] [3] [4]
The optimization of this compound synthesis follows a two-stage statistical approach that efficiently identifies significant factors and determines their optimal levels:
Initial Screening Phase: Plackett-Burman Design (PBD) serves as the first optimization stage to identify the most influential factors from a large set of potential variables. This fractional factorial design efficiently screens numerous factors while requiring a minimal number of experimental runs, making it ideal for initial screening when many factors are under consideration. [2] [3]
Optimization Phase: Response Surface Methodology (RSM) using Central Composite Design (CCD) constitutes the second stage, where the significant factors identified from PBD are further optimized to determine their precise optimal levels and understand interaction effects. This design allows for fitting a second-order polynomial model that can capture curvature in the response surface, enabling accurate prediction of optimum conditions. [2] [3]
The Plackett-Burman design examined twenty-three independent variables comprising four physical factors (temperature, incubation time, pH, and agitation) and eighteen chemical components (carbon sources, nitrogen sources, salts, and amino acids) along with one dummy variable. The design is based on a first-order model: Y = β₀ + ΣβiXi, where Y represents the siderophore units percent (SU%), β₀ denotes the model intercept, βi represents the linear coefficient, and Xi indicates the level of the independent variable. [2] [3]
Table 1: Factor Levels in Plackett-Burman Design for this compound Production
| Variable Type | Variable Name | Code | Unit | Low Level (-1) | High Level (+1) |
|---|---|---|---|---|---|
| Physical | Temperature | A | °C | 28 | 37 |
| Physical | Incubation Time | B | H | 24 | 48 |
| Physical | pH | C | N | 5 | 8 |
| Physical | Agitation | D | RPM | 50 | 150 |
| Chemical | Succinate | H | g/L | 0.3 | 2 |
| Chemical | Tryptophan | P | mg/L | 0 | 1 |
| Chemical | KH₂PO₄ | Q | g/L | 0.6 | 6 |
| Chemical | Na₂HPO₄ | - | g/L | - | - |
| Chemical | CaCl₂ | - | g/L | - | - |
Through this screening design, six factors were identified as having the most significant effects on this compound production: succinate, tryptophan, Na₂HPO₄, CaCl₂, agitation, and KH₂PO₄. The initial screening achieved a maximum siderophore units percentage (SU%) of 43.67%. [2] [3]
The experimental workflow for the optimization process is visualized below:
The second optimization stage employed Central Composite Design (CCD) to further optimize the six significant factors identified from the PBD screening. Each factor was examined at five levels (-α, -1, 0, +1, +α) to capture quadratic relationships, with a total of fifty-five experimental runs conducted in duplicate. The experimental data were fitted to a second-order polynomial model: Y = β₀ + ∑βiXi + ∑βiiXi² + ∑βijXiXj, where Y is the predicted response (SU%), β₀ is the regression coefficient, βi is the linear coefficient, βii is the quadratic coefficient, βij is the interaction coefficient, and Xi is the coded level of the independent variable. [2] [3]
The model significance was confirmed by a highly significant F-value of 314.14 with a p-value of 0.0004, indicating the model's suitability for predicting this compound production. The coefficient of determination R² of 0.9950 demonstrated excellent correlation between predicted and observed values, confirming the model's strong predictive capability. [2] [5]
Table 2: Optimal Conditions for this compound Production using RSM
| Factor | Optimal Level | Unit | Significance |
|---|---|---|---|
| Succinate | 0.3 | g/L | Carbon source |
| Tryptophan | 0 | g/L | Not required for production |
| Na₂HPO₄ | 6 | g/L | Phosphate buffer component |
| CaCl₂ | 0.1 | g/L | Mineral supplement |
| Agitation | 150 | RPM | Oxygen transfer |
| KH₂PO₄ | 0.6 | g/L | Phosphate buffer component |
| Temperature | 37 | °C | Optimal growth temperature |
| Incubation Time | 24 | H | Production period |
Validation experiments conducted under the predicted optimal conditions confirmed the model's accuracy, achieving a maximum SU% of 87.15%, which represented a two-fold increase compared to the yield obtained under ordinary conditions (46.62%). This substantial improvement demonstrates the effectiveness of the sequential statistical optimization approach for enhancing this compound production. [2] [3] [5]
The genetic basis for this compound production was confirmed through detection of the entABCDEF genes in the extracted DNA of E. coli OQ866153. These genes encode the enzymes responsible for the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB) and the subsequent assembly of DHB with L-serine to form this compound. [1]
The this compound biosynthesis pathway is illustrated below:
The quantitative determination of siderophore production was performed using the Chrome Azurol Sulfonate (CAS) shuttle assay. In this method, culture supernatant is mixed with CAS assay solution and incubated in the dark for 15 minutes at room temperature. The degree of color change is measured spectrophotometrically at 630 nm, and siderophore concentration is calculated as siderophore units percent (SU%) using the formula: SU% = [(Ar - As)/Ar] × 100, where Ar is the reference absorbance and As is the sample absorbance. [2] [3]
Structural characterization of the purified siderophore was conducted using multiple spectroscopic techniques. Proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provided detailed information about the molecular structure and confirmation of the this compound cyclic trilactone structure composed of three 2,3-dihydroxybenzoyl-L-serine residues. Infrared (IR) spectroscopy further confirmed the functional groups characteristic of this compound. [2] [5]
Molecular validation of this compound production capability was achieved through detection of the entABCDEF gene cluster in the bacterial DNA using polymerase chain reaction (PCR) amplification with specific primers for each gene. The amplification products were analyzed by agarose gel electrophoresis, confirming the presence of the complete genetic machinery required for this compound biosynthesis. [2]
The therapeutic potential of this compound extends beyond its iron-acquisition function to innovative drug delivery applications. The "Trojan Horse" strategy exploits the bacterial iron transport system to deliver antibiotic conjugates into bacterial cells. This approach is particularly valuable for overcoming permeability issues caused by efflux pumps in antibiotic-resistant pathogens. [6]
Recent research has demonstrated the effectiveness of this compound-antibiotic conjugates against resistant E. coli strains:
This compound-Ciprofloxacin conjugates exhibited enhanced antibacterial activity, with the Fe³⁺-enterobactin-Ciprofloxacin conjugate effectively inhibiting DNA gyrase (docking score = -8.597 kcal/mol compared to -6.264 kcal/mol for Ciprofloxacin alone) and requiring lower concentrations (25 μg/mL vs 35 μg/mL) to eliminate supercoiled DNA plasmids. [6]
This compound-Fosfomycin conjugates showed significantly improved biofilm inhibition (100% vs 21.58% for Fosfomycin alone at 2 mg/mL concentration), with superior docking scores against UDP-N acetylglucosamine 1-carboxyvinyltransferase MurA (-5.481 kcal/mol vs -3.756 kcal/mol). [6]
The Trojan horse strategy mechanism is visualized below:
Materials and Equipment:
CAS Assay Solution Preparation:
Siderophore Quantification Procedure:
Plackett-Burman Design Screening:
Response Surface Methodology Optimization:
This compound (also known as enterochelin) is a high-affinity siderophore produced by Gram-negative bacteria such as Escherichia coli and Salmonella enterica to facilitate iron acquisition under iron-limited conditions. This catechol-type siderophore possesses an exceptionally high affinity for ferric iron (Fe³⁺), with a stability constant of approximately 10⁵², making it one of the strongest known iron chelators in nature [1] [2]. The molecular structure of this compound consists of three 2,3-dihydroxybenzoyl-serine subunits connected through a cyclic trilactone backbone, forming a tripodal architecture that optimally coordinates ferric iron [1]. Recent pharmaceutical interest in this compound has surged due to its potential applications in siderophore-mediated "Trojan horse" strategies for antibiotic delivery and its demonstrated anti-cancer activity through iron chelation mechanisms [1] [3] [4].
The structural characterization of this compound presents significant challenges due to its complex coordination chemistry and pH-dependent behavior. Analytical techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have proven indispensable for elucidating this compound's structure, iron-binding properties, and interactions with biological targets. These techniques provide complementary information: IR spectroscopy reveals functional group vibrations and coordination shifts, while NMR offers detailed insights into molecular structure and dynamics [5] [6] [7]. Furthermore, the integration of computational methods such as Density Functional Theory (DFT) has significantly enhanced the interpretation of experimental spectra, enabling more accurate structural assignments and facilitating the design of this compound-based pharmaceuticals [5] [7].
Infrared spectroscopy provides critical insights into this compound's functional groups and their involvement in iron coordination. For sample preparation, researchers typically employ the KRS-5 disc method, where approximately 50 mg of this compound (either apo- or ferric-complexed) is dispersed in 100 μL of dichloromethane, with one drop placed on a KRS-5 disc and allowed to dry, forming a thin film for analysis [7]. Spectral acquisition is performed using an FTIR spectrometer (e.g., Bruker IFS66v/S) equipped with a Ge/KBr beam splitter and DTGS detector. Optimal results are obtained with high-resolution parameters (2 cm⁻¹ resolution) and extensive scanning (50,000 scans) to enhance signal-to-noise ratio and feature resolution [7].
The IR spectrum of this compound reveals several characteristic vibrations that serve as diagnostic markers for structural identification and coordination status. Key spectral features include: amide carbonyl stretches between 1640-1660 cm⁻¹, ester carbonyl vibrations at approximately 1740 cm⁻¹, and catechol C-O stretches in the 1200-1300 cm⁻¹ region [5] [7]. Upon iron complexation, significant spectral shifts occur due to changes in molecular symmetry and bond strengths. The transition from catecholate to salicylate coordination upon protonation of ferric this compound results in a 35-38 cm⁻¹ redshift of the amide carbonyl stretching frequency, from approximately 1642 cm⁻¹ in the free ligand to 1604-1607 cm⁻¹ in the ferric complex [8]. This shift provides direct evidence of coordination sphere reorganization, where iron binding transitions from bidentate catecholate oxygen coordination to mixed coordination involving both catechol oxygen and amide carbonyl oxygen atoms [8].
Density Functional Theory (DFT) calculations have emerged as powerful tools for interpreting experimental IR spectra and validating structural assignments of this compound and its metal complexes. Computational protocols typically employ the PBE exchange-correlation functional with long-range corrections (LC-PBE) and QZVP basis sets, which have demonstrated superior agreement with experimental data compared to other computational approaches [5] [7]. For this compound's iron complex ([CatFeEB]³⁻), DFT calculations reveal a characteristic sharp N-H band at 3547 cm⁻¹, attributed to steric restrictions imposed by iron coordination, while the O-H stretching bands present in free this compound (ranging from 2880-3846 cm⁻¹) disappear upon complex formation [7].
Computational studies also illuminate the relationship between this compound's conformational flexibility and its spectroscopic properties. Molecular dynamics simulations reveal that the catecholamide arms sample a range of dihedral angles from -60° to 60°, with predominant conformations that optimize iron coordination geometry [7]. These conformational preferences directly influence the electron density distribution across the molecule, manifesting as shifts in vibrational frequencies observed in experimental IR spectra. The integration of experimental and computational IR approaches provides a robust framework for characterizing this compound derivatives and analogs, facilitating the rational design of modified siderophores with tailored properties for pharmaceutical applications [5] [7].
Table 1: Characteristic IR Vibrational Frequencies of this compound and Iron Complexes
| Vibration Mode | Apo-Enterobactin (cm⁻¹) | Ferric this compound (cm⁻¹) | Spectral Shift | Coordination Significance |
|---|---|---|---|---|
| Amide C=O Stretch | 1641-1642 | 1604-1607 | -35 to -38 cm⁻¹ | Shift to salicylate coordination |
| Ester C=O Stretch | ~1740 | ~1740 | Minimal | Uninvolved in coordination |
| C=C Aromatic Stretch | 1544-1587 | 1555-1574 | +11 to -13 cm⁻¹ | Catechol ring electronic changes |
| N-H Stretch | ~3547 | ~3547 | Unchanged | Sterically restricted in both forms |
| C-O Stretch (Catechol) | 980-1336 | 943-1378 | Variable | Coordination-sensitive vibrations |
Nuclear Magnetic Resonance spectroscopy provides unparalleled insights into this compound's molecular structure, dynamics, and iron-binding behavior. For ( ^1H ) and ( ^{13}C ) NMR analysis, samples are typically prepared in deuterated solvents such as DMSO-d₆ or CDCl₃ at concentrations of 5-10 mM. The acquisition of high-quality NMR spectra requires careful attention to solvent effects, with DMSO particularly effective for resolving amide proton signals, while CDCl₃ better displays aromatic and backbone protons [5]. Two-dimensional NMR techniques including COSY, HSQC, and HMBC are essential for complete signal assignment, especially for distinguishing the complex spin systems of this compound's catechol and lactone moieties.
The ( ^1H ) NMR spectrum of apo-enterobactin exhibits characteristic signals including: aromatic proton resonances between 6.5-7.5 ppm corresponding to the catechol rings, amide NH protons at approximately 8.5-9.0 ppm, and backbone α-protons of the serine residues around 4.5-5.0 ppm [5] [9]. The ( ^{13}C ) NMR spectrum reveals key carbon resonances including amide carbonyl carbons at 165-170 ppm, ester carbonyl carbons at 170-175 ppm, and aromatic carbons between 115-150 ppm [9]. Upon iron complexation, significant changes occur in both ( ^1H ) and ( ^{13}C ) NMR spectra due to paramagnetic broadening and coordination-induced chemical shifts. The use of diamagnetic gallium(III) as an iron analog has proven particularly valuable for NMR studies, enabling detailed investigation of the coordination sphere without paramagnetic interference [8].
Computational NMR using DFT methods has become an indispensable tool for interpreting experimental spectra and validating structural assignments of this compound and its derivatives. The LC-PBE functional with QZVP basis sets and ultrafine integration grids has demonstrated superior performance in reproducing experimental chemical shifts, establishing this combination as a reliable standard for this compound NMR calculations [5] [6]. Computational studies reveal that NMR parameters exhibit strong dependence on the catecholamide dihedral angles, with variations in these torsional angles resulting in chemical shift changes of up to 1.5 ppm for proton signals and 5 ppm for carbon signals [5].
The integration of experimental and computational NMR approaches enables comprehensive characterization of this compound's solution behavior and dynamic processes. Molecular dynamics simulations reveal that this compound samples multiple conformations in solution, with interconversion between these states occurring on the nanosecond timescale [7]. This conformational flexibility directly influences NMR parameters, particularly relaxation rates and NOE effects, which provide insights into molecular dynamics. Computational NMR has also proven valuable for predicting the spectroscopic properties of this compound analogs and derivatives, facilitating the rational design of modified siderophores with enhanced pharmaceutical potential [5] [6].
Table 2: Characteristic NMR Chemical Shifts for this compound
| Nucleus Type | Chemical Shift Range (ppm) | Structural Assignment | Coordination-Induced Changes |
|---|---|---|---|
| ( ^1H ) Aromatic | 6.5-7.5 ppm | Catechol ring protons | Broadening and upfield shift |
| ( ^1H ) Amide NH | 8.5-9.0 ppm | Serine-catechol amide protons | Minimal change |
| ( ^1H ) α-Protons | 4.5-5.0 ppm | Serine backbone CH | Downfield shift (~0.3 ppm) |
| ( ^{13}C ) Amide Carbonyl | 165-170 ppm | Amide linkage carbons | Downfield shift (2-3 ppm) |
| ( ^{13}C ) Ester Carbonyl | 170-175 ppm | Lactone ring carbons | Minimal change |
| ( ^{13}C ) Aromatic | 115-150 ppm | Catechol ring carbons | Redistribution of signals |
The exceptional iron affinity and efficient bacterial uptake of this compound have inspired its development as a targeting vector for the "Trojan horse" antibiotic delivery strategy against Gram-negative pathogens. This approach exploits the bacterial iron acquisition system to facilitate antibiotic transport across the otherwise impermeable outer membrane [1] [3]. The molecular design of this compound-antibiotic conjugates requires precise structural characterization to ensure that siderophore modification preserves recognition by bacterial transport machinery. IR and NMR spectroscopy play critical roles in verifying conjugate integrity and quantifying structural perturbations induced by antibiotic attachment [3].
Successful this compound-antibiotic conjugates have been developed against clinically relevant pathogens including Escherichia coli, Salmonella spp., Klebsiella pneumoniae, and Pseudomonas aeruginosa [3]. These conjugates typically employ monofunctionalized this compound scaffolds with modifications at the C5 position of one catechol moiety, which minimally impacts iron binding and transporter recognition [3]. Spectroscopic analysis confirms that optimal conjugates maintain the essential coordination geometry required for high-affinity iron binding while providing sufficient spatial separation between the siderophore and antibiotic warhead to preserve both iron chelation and antibacterial activity. The approval of cefiderocol, a catechol-conjugated cephalosporin, validates this approach and highlights the therapeutic potential of siderophore-antibiotic hybrids [3] [2].
Recent investigations have revealed that apo-enterobactin (iron-free form) exhibits significant anti-proliferative activity against cancer cells by chelating intracellular iron and disrupting iron-dependent metabolic processes [4]. Spectroscopic characterization has been instrumental in understanding this compound's mechanism of action and optimizing its therapeutic potential. IR spectroscopy demonstrates that this compound maintains its structural integrity in biological milieus, while NMR studies track its interaction with cellular components and iron pools [4].
The cytotoxic effects of this compound against cancer cells stem from its ability to deplete intracellular iron stores, subsequently inducing cell cycle arrest and apoptosis. Comparative studies with the clinically used iron chelator deferoxamine (DFO) demonstrate this compound's superior efficacy, attributed to its enhanced membrane permeability resulting from greater hydrophobicity [4]. Spectroscopic analysis reveals that this compound's cyclic trilactone structure and catechol groups create an optimal balance of lipophilicity and water solubility, enabling efficient cellular penetration. Furthermore, NMR studies show that this compound effectively competes with intracellular iron-binding proteins, efficiently sequestering iron and disrupting iron-dependent processes essential for cancer cell proliferation [4].
The following diagrams illustrate the integrated experimental-computational workflow for this compound characterization and its pharmaceutical application mechanism:
Sample Preparation:
Instrumental Parameters:
Data Collection:
Data Analysis:
Sample Preparation:
Instrumental Parameters:
Standard 1D Experiments:
2D Experiments for Complete Assignment:
Data Analysis:
The comprehensive characterization of this compound through integrated spectroscopic and computational approaches provides the foundation for advancing its pharmaceutical applications. IR and NMR spectroscopy, complemented by DFT calculations, enable precise determination of this compound's structure, dynamics, and iron-coordination properties, facilitating rational design of enhanced therapeutic agents. The continued refinement of characterization methodologies, particularly through advanced 2D NMR techniques and hybrid quantum-mechanical/molecular-mechanical simulations, promises to further illuminate the structure-activity relationships governing this compound's biological functions. As pharmaceutical interest in siderophore-based technologies grows, these analytical frameworks will play increasingly vital roles in translating fundamental chemical insights into transformative therapeutic strategies addressing the pressing challenges of antibiotic resistance and cancer treatment.
Enterobactin (Ent) is a catechol-type siderophore produced by Gram-negative bacteria, primarily Escherichia coli and other members of the Enterobacteriaceae family, to facilitate iron acquisition under host-limited conditions. As one of the strongest known iron chelators in nature, this compound plays an essential role in bacterial virulence by sequestering ferric iron (Fe³⁺) from host proteins such as transferrin, lactoferrin, and ferritin. This iron-scavenging capability enables bacterial pathogens to survive, proliferate, and establish infections in iron-restricted host environments, including the mammalian gut, urinary tract, and bloodstream [1] [2]. The critical role of this compound in bacterial pathogenesis, combined with its high conservation across numerous Gram-negative pathogens, makes it an attractive target for novel vaccine strategies aimed at disrupting bacterial iron acquisition rather than directly killing pathogens [1] [2].
The conceptual foundation for this compound-based vaccines stems from the host's natural defense mechanism against bacterial iron acquisition. In response to bacterial infection, hosts produce lipocalin-2, an acute-phase protein that binds this compound with high affinity, thereby sequestering it and limiting bacterial growth. However, some pathogens have evolved countermeasures, such as producing modified siderophores like salmochelin, that evade lipocalin-2 binding [2] [3]. This compound-based vaccines aim to enhance this natural defense by inducing antibodies that function similarly to lipocalin-2, effectively starving bacteria of essential iron [4]. This "nutritional immunity" approach represents a promising alternative to conventional antibiotics, potentially reducing selective pressure for resistance development while providing broad protection against diverse Gram-negative pathogens [5] [4].
The most advanced this compound-based vaccine strategy employs conjugate formulations where this compound is chemically linked to immunogenic carrier proteins. This design addresses the inherent poor immunogenicity of small molecules by leveraging T-cell-dependent immune responses against the carrier protein, thereby inducing robust and long-lasting immunity against this compound. The conjugate approach has been successfully implemented in multiple animal models, demonstrating its versatility and efficacy [6] [5] [4].
Table 1: this compound Conjugate Vaccine Configurations
| Carrier Protein | Conjugation Chemistry | Animal Model Tested | Immunogenicity Results | Key References |
|---|---|---|---|---|
| Keyhole Limpet Hemocyanin (KLH) | EDC/NHS crosslinking | Chickens, Rabbits, Dairy Cows | High-titer Ent-specific antibodies in serum and egg yolk | [6] [5] [4] |
| Bovine Serum Albumin (BSA) | EDC/NHS crosslinking | Chickens | Moderate immunogenicity, carrier-dependent response | [4] |
| CmeC (Bacterial Outer Membrane Protein) | EDC/NHS crosslinking | Chickens | Strong immunogenicity, potential pathogen-specific enhancement | [4] |
The selection of carrier protein significantly influences the magnitude and quality of the immune response. Studies in chickens have demonstrated that KLH and CmeC carriers induce substantially higher anti-enterobactin antibody titers compared to BSA-based conjugates [4]. This carrier effect underscores the importance of empirical testing in target species to optimize vaccine formulations. Additionally, the conjugation methodology must preserve the structural integrity of this compound's iron-chelating catechol groups, as these epitopes are essential for generating antibodies that can effectively interfere with bacterial iron acquisition [4].
An alternative approach involves developing live-attenuated bacterial vaccines through genetic disruption of this compound biosynthesis genes. The this compound pathway involves multiple enzymes encoded by the ent gene cluster (entA-entF), which transform chorismate from the shikimate pathway into mature this compound through a series of well-defined enzymatic steps [2]. Knockout mutations in critical genes such as entB, which encodes isochorismatase—an enzyme essential for producing the key intermediate 2,3-dihydro-2,3-dihydroxybenzoate (DHB)—result in significant attenuation of bacterial virulence while potentially retaining immunogenicity [1] [2].
The regulation of this compound biosynthesis, primarily controlled by the ferric uptake regulator (Fur) protein in response to iron availability, ensures that bacteria produce this compound only under iron-limited conditions [2]. This sophisticated regulatory system represents an additional potential target for vaccine interventions. Live-attenuated vaccines targeting this compound biosynthesis offer the advantage of presenting a broad array of native antigens to the immune system while eliminating a key virulence mechanism, potentially leading to robust protective immunity against wild-type pathogens [1].
Recent advances in recombinant vaccine technology have enabled the development of epitope-focused designs that incorporate this compound biosynthesis enzymes or iron-regulated outer membrane proteins as antigens. While less extensively studied than conjugate approaches, these strategies leverage bioinformatic tools to identify immunogenic epitopes within the this compound system that can elicit protective responses [7]. One innovative approach involves creating epitope enrichment regions (EERs) through in silico prediction and splicing of multiple adjacent epitopes, which are then fused with immunogenicity-enhancing domains such as the TLR4 agonist human EDA (hEDA) and the IgG1 Fc fragment to prolong serum half-life [7].
The this compound biosynthesis and regulation pathway can be visualized as follows:
Figure 1: this compound Biosynthesis and Regulation Pathway*. The pathway illustrates the enzymatic conversion of chorismate to this compound through multiple steps catalyzed by Ent enzymes. Regulation occurs via the Fur protein, which represses *ent gene expression under iron-replete conditions [2].
This compound-based vaccine strategies have demonstrated efficacy across multiple animal models and target pathogens. Promising results have been observed in poultry, dairy cows, and rabbit models, validating the potential of this approach for diverse applications. The consistent finding of this compound-specific antibody responses with functional antibacterial activity across species underscores the robustness of this vaccination strategy [6] [5] [4].
Table 2: Summary of this compound Vaccine Efficacy Across Animal Models
| Animal Model | Vaccine Formulation | Immunization Schedule | Key Findings | Protective Efficacy |
|---|---|---|---|---|
| Chickens (Layers) | KLH-Ent, CmeC-Ent | 3-4 doses, 2-week intervals | Up to 256-fold increase in Ent-specific IgY in yolk | In vitro growth inhibition of E. coli; Reduced organ lesions in APEC challenge |
| Dairy Cows | KLH-Ent | 3 doses during dry period | Significant increase in serum Ent-specific IgG, mainly IgG2 | Potential protection against E. coli mastitis; No production impacts |
| Rabbits | KLH-Ent | 4 doses, 3-week intervals | Up to 4,096-fold increase in Ent-specific antibodies | Cross-reactive antibodies binding Ent derivatives |
| Breeder Hens (Maternal) | KLH-Ent | 3 doses pre-laying | 8-fold increase in progeny serum Ent-IgY | Limited protection in progeny; Requires optimization |
In poultry, subcutaneous immunization with KLH-Ent conjugate induced strong this compound-specific antibody responses in both serum and egg yolk, with yolk titers increasing up to 256-fold in immunized hens [4]. These antibodies demonstrated functional activity by inhibiting in vitro growth of E. coli,- suggesting potential for practical application in disease control. Similarly, active immunization of chickens with this compound conjugate vaccine significantly mitigated organ lesions caused by avian pathogenic E. coli (APEC) challenge [6]. However, a maternal immunization approach, while successfully transferring this compound-specific antibodies to progeny, did not provide significant protection against APEC challenge in young chicks, indicating the need for further optimization of this particular application [6].
In dairy cows, KLH-Ent conjugate vaccination during the dry period elicited robust this compound-specific IgG responses, predominantly of the IgG2 subclass, which persisted into the early lactation period [5]. Notably, the vaccine did not cause systemic adverse reactions or reduction in milk production, supporting its practical applicability in food animals. The fecal microbial community structure remained similar between vaccinated and control groups, suggesting that the vaccine did not significantly disrupt the gut microbiota [5]. These findings position this compound-based vaccines as promising nutritional immunity approaches for controlling E. coli mastitis in dairy cows, although field efficacy studies are still needed.
The protective mechanism of this compound vaccines involves antibody-mediated interference with bacterial iron acquisition. Anti-enterobactin antibodies function similarly to the host protein lipocalin-2 by binding this compound and preventing its utilization by bacteria, thereby creating an iron-restricted environment that inhibits bacterial growth and virulence [4]. This mechanism has been demonstrated in vitro, where IgY from immunized chickens significantly inhibited the growth of E. coli in iron-limited conditions [4].
A key advantage of this compound-targeted vaccines is the high conservation of this compound structure across diverse Gram-negative pathogens, which potentially enables broad protection against multiple bacterial species. Additionally, since this compound is a small molecule essential for virulence rather than viability, targeting it may exert reduced selective pressure for resistance compared to conventional antibiotics [1]. However, some pathogens have evolved countermeasures, such as producing modified siderophores like salmochelin that evade antibody recognition [2]. This limitation might be addressed by developing combination vaccines targeting multiple siderophores or incorporating additional virulence factors.
The experimental workflow for vaccine development and evaluation is summarized below:
*Figure 2: this compound Vaccine Development Workflow*. The diagram outlines key stages in this compound conjugate vaccine development, from antigen preparation to functional evaluation in animal models [6] [5] [4].
This compound-based vaccine development represents a promising anti-virulence strategy that leverages bacterial iron acquisition mechanisms as targets for immunological intervention. The conjugate vaccine approach has demonstrated consistent immunogenicity across multiple animal species, inducing functional antibodies that inhibit bacterial growth in vitro and provide protection in challenge models. The high conservation of this compound among Gram-negative pathogens, combined with its essential role in virulence, makes it an attractive target for broad-spectrum approaches against bacterial infections [1] [2].
Future research should address several key challenges to advance this compound vaccines toward clinical application. Combination strategies that target multiple siderophores (e.g., this compound, salmochelin, aerobactin) may enhance efficacy and reduce the potential for immune evasion through siderophore modification [2] [3]. Optimization of vaccine formulations, including carrier protein selection, conjugation chemistry, and adjuvant systems, may further enhance immunogenicity, particularly in maternal immunization scenarios where current results have been suboptimal [6]. Additionally, comprehensive field trials are needed to establish correlation between antibody titers and protection against natural infection in target species.
The versatility of this compound vaccines extends beyond conventional prophylaxis to include applications in passive immunization using egg yolk antibodies from immunized poultry, as well as potential combinations with other virulence-targeting vaccines [4]. As antibiotic resistance continues to pose serious challenges to public health and animal production, this compound-based vaccines offer a promising alternative that aligns with sustainable agriculture and medicine principles by targeting essential virulence mechanisms while potentially reducing antibiotic use.
Enterobactin (also known as enterochelin) is a high-affinity siderophore predominantly produced by Gram-negative bacteria such as Escherichia coli and Salmonella species. As a catechol-type siderophore, it exhibits the highest known affinity for ferric iron (Fe³⁺) with an astounding stability constant of K = 10⁵² M⁻¹, making it capable of chelating iron even in environments where concentrations are kept extremely low by host defensive mechanisms [1]. This remarkable iron acquisition capability enables pathogenic bacteria to thrive in iron-limited host environments, establishing this compound as a critical virulence factor in numerous bacterial pathogens [2]. The essential role of this compound in bacterial pathogenesis, coupled with the pressing global threat of antimicrobial resistance, has positioned this siderophore as a promising target for novel antimicrobial strategies [2] [3].
Iron acquisition represents a fundamental challenge for bacterial pathogens during infection. Mammalian hosts employ a defense mechanism known as "nutritional immunity," sequestering iron within proteins such as transferrin, lactoferrin, and ferritin, thereby restricting its availability to invading pathogens [2]. To overcome this limitation, bacteria have evolved sophisticated iron acquisition systems centered around siderophores like this compound. By effectively competing with host iron-binding proteins, this compound enables bacterial proliferation in otherwise restrictive environments, including the urinary tract, bloodstream, and gastrointestinal system [2]. The clinical significance of this system is substantial, as this compound production has been directly linked to the pathogenicity of E. coli, a leading cause of urinary tract infections, sepsis, and diarrheal diseases worldwide [2].
Table 1: Key Characteristics of this compound
| Property | Description | Biological Significance |
|---|---|---|
| Chemical Classification | Catechol-type siderophore | Forms high-affinity complexes with ferric iron |
| Iron Binding Affinity | K = 10⁵² M⁻¹ | Highest known affinity of any siderophore; enables iron acquisition in severely limited environments |
| Primary Producers | Escherichia coli, Salmonella typhimurium, and other Enterobacteriaceae | Relevant to numerous Gram-negative pathogens |
| Biosynthetic Pathway | Nonribosomal peptide synthetase (NRPS) pathway | Target for inhibition strategies |
| Regulatory Mechanism | Fur protein under iron limitation | Ensures production only when needed, conserving energy |
The central role of this compound in bacterial iron acquisition and virulence presents multiple opportunities for therapeutic intervention. Three primary strategic approaches have emerged for targeting this compound: inhibition of its biosynthesis, exploitation of the siderophore uptake system for antibiotic delivery ("Trojan horse" strategy), and vaccine development targeting this compound systems [2]. Each approach offers distinct advantages and challenges, with varying potential for different clinical applications. The biosynthesis inhibition strategy focuses on disrupting the enzymatic machinery required for this compound production, thereby crippling the bacterium's ability to acquire iron in hostile environments [3]. The "Trojan horse" approach utilizes the bacterial own transport systems against itself by conjugating antibiotics to siderophore molecules, facilitating enhanced intracellular antibiotic accumulation [2]. Meanwhile, vaccination strategies aim to generate immune responses that disrupt this compound-mediated iron acquisition, potentially offering prophylactic protection against pathogenic species [2].
The this compound biosynthetic pathway represents a promising target for novel antimicrobial agents. This pathway involves a series of well-characterized enzymatic steps encoded by the ent gene cluster (entA-entF) that convert chorismate, a metabolite derived from the shikimate pathway, into mature this compound [2]. Key enzymes in this pathway include isochorismate synthase (EntC), which catalyzes the first committed step, and the This compound synthase complex (EntD, EntE, EntF), which assembles the final cyclic trilactone structure [2]. Targeting these enzymes offers a specific approach to disrupt bacterial iron acquisition without affecting host cells. Recent advances in inhibitor development have demonstrated that blocking critical enzymes in siderophore biosynthesis can effectively impair microbial growth [3]. For instance, structural analogs of chorismate or 2,3-dihydroxybenzoic acid (DHB) can serve as competitive inhibitors of EntC and EntE, respectively, potentially blocking this compound production [3].
The "Trojan horse" strategy leverages the bacterial siderophore uptake machinery to deliver antibacterial agents into cells. This approach conjugates antibiotics to siderophore mimics or natural siderophores, creating compounds that are actively transported into bacterial cells via siderophore receptor systems [2] [3]. Once inside the cell, these conjugates can release the active antibiotic, resulting in enhanced intracellular concentrations and improved efficacy against resistant strains. This strategy is particularly valuable for overcoming permeability issues in Gram-negative bacteria, as it bypasses traditional outer membrane barriers [3]. Simultaneously, vaccine development efforts have explored this compound as a target for immunoprophylaxis. Live-attenuated vaccines with disruptions in this compound biosynthesis genes (e.g., entB) show significantly reduced virulence while maintaining immunogenicity, making them promising candidates for preventive approaches against bacterial infections [2].
Table 2: Comparison of Antimicrobial Strategies Targeting this compound
| Strategy | Mechanism | Advantages | Current Status |
|---|---|---|---|
| Biosynthesis Inhibition | Small molecule inhibitors targeting Ent enzymes | Specific to bacterial pathways; low host toxicity | Research phase; enzyme-specific inhibitors in development |
| Siderophore-Antibiotic Conjugates | Exploits siderophore transport for antibiotic delivery | Bypasses bacterial permeability barriers; overcomes resistance | Advanced research phase; proof-of-concept established |
| Vaccine Development | Attenuated strains with disrupted ent genes | Potential for broad protection against pathogens | Experimental models show promise |
This protocol describes a methodology for evaluating the inhibitory activity of small molecules against this compound biosynthesis enzymes. The assay monitors the production of the intermediate 2,3-dihydroxybenzoic acid (DHB) as a marker for pathway disruption [2]. Under iron-limited conditions, bacteria significantly upregulate this compound production, making DHB accumulation measurable in the culture supernatant. Compounds that inhibit key enzymes in the biosynthetic pathway, such as EntC (isochorismate synthase) or the EntB-EntE complex responsible for DHB formation and activation, will result in reduced DHB levels compared to untreated controls [2] [3].
This protocol assesses the antibacterial activity of siderophore-antibiotic conjugates against Gram-negative pathogens. The assay exploits the bacterial uptake machinery for ferric-enterobactin complexes, which involves the outer membrane receptor FepA and the inner membrane transport system FepB,C,D,G [1] [2]. Conjugates that successfully deliver antibiotics via this system will demonstrate enhanced potency under iron-limited conditions compared to conventional antibiotics [2] [3].
The following diagram illustrates the core experimental approaches for investigating this compound-targeted antimicrobial strategies:
The molecular pathway of this compound biosynthesis and its regulatory mechanisms presents multiple potential targets for therapeutic intervention:
Table 3: Key Molecular Targets in this compound Biosynthesis and Function
| Target | Gene | Function | Inhibition Strategy |
|---|---|---|---|
| Isochorismate Synthase | entC | Converts chorismate to isochorismate | Substrate analogs; competitive inhibitors |
| Isochorismatase | entB | Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate | Transition state analogs |
| DHB-AMP Ligase | entE | Activates DHB by adenylation | ATP-competitive inhibitors |
| This compound Synthase | entD/entF | Assembly and cyclization of this compound | Substrate blocking compounds |
| Outer Membrane Receptor | fepA | Recognizes and transports Fe-enterobactin | Receptor blockers; conjugate exploitation |
This compound-targeted antimicrobial strategies represent a promising approach to combat the growing threat of multidrug-resistant Gram-negative infections. The protocols and application notes presented here provide researchers with comprehensive methodologies for investigating and developing these novel approaches. The unique biological properties of this compound—including its extraordinary iron affinity, conserved biosynthetic pathway, and essential role in virulence—make it an attractive target for therapeutic intervention [1] [2]. As research in this field advances, several emerging areas warrant particular attention, including the development of broad-spectrum siderophore inhibitors, the optimization of siderophore-antibiotic conjugates for enhanced delivery, and the exploration of combination therapies that target multiple aspects of bacterial iron acquisition simultaneously [2] [3].
Beyond direct antimicrobial applications, this compound and other siderophores show significant potential in biotechnological and environmental applications. Recent research has explored their use in bioremediation of heavy metal contamination, as siderophores can bind and facilitate the removal of various metal ions from polluted environments [2]. Additionally, the strong metal-chelating properties of this compound make it a promising candidate for drug delivery systems targeting specific tissues or cellular compartments [2]. The continued investigation of this compound biology and its applications will likely yield innovative solutions to pressing challenges in both clinical medicine and environmental science, highlighting the importance of this remarkable bacterial product as a focus of interdisciplinary research.
This compound is a catechol-type siderophore produced by Escherichia coli and other enteric bacteria that has demonstrated significant potential for heavy metal detoxification and bioremediation applications. As a high-affinity iron-chelating molecule, this compound possesses unique chemical properties that enable it to bind various heavy metal ions beyond its primary function in iron acquisition. This characteristic makes it particularly valuable for environmental remediation strategies aimed at mitigating heavy metal contamination in soil and water systems. Recent research has revealed that this compound can interact with several toxic metal cations, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and nickel (Ni²⁺), through complex formation that reduces their bioavailability and toxicity [1] [2].
The molecular structure of this compound contributes significantly to its metal-binding capabilities. This compound consists of three 2,3-dihydroxybenzoyl serine groups arranged in a macrocyclic trilactone ring, creating an ideal scaffold for coordinating metal ions [2]. This structure gives this compound the highest known affinity for ferric iron (Fe³⁺) among natural siderophores, with a binding constant of approximately 10⁴⁹ M⁻¹, but this remarkable binding capacity extends to other metals as well [1]. The environmental significance of these properties is substantial, as this compound-producing bacteria can be harnessed for sustainable remediation of metal-contaminated sites, offering an eco-friendly alternative to conventional physical and chemical remediation methods that often generate secondary pollutants [3].
This compound belongs to the catecholate family of siderophores, characterized by the presence of 2,3-dihydroxybenzoic acid (DHB) derivatives that provide excellent metal-coordinating oxygen atoms. The molecular architecture features a cyclic trilactone backbone of L-serine residues, with each serine coupled to 2,3-dihydroxybenzoic acid via an amide bond. This arrangement creates a hexadentate ligand system that forms an octahedral complex with Fe³⁺, utilizing the six oxygen atoms from the catechol groups [2]. This sophisticated coordination chemistry is not exclusive to iron; this compound can similarly coordinate other metal ions with appropriate ionic radii and charge characteristics, making it a versatile chelator for multiple heavy metals of environmental concern.
The metal selectivity of this compound follows the hard-soft acid-base (HSAB) principle, where it shows preference for hard Lewis acids such as Fe³⁺, but also demonstrates significant binding affinity for borderline acids including Pb²⁺, Cu²⁺, and Ni²⁺ [4]. This broad specificity is particularly advantageous for bioremediation applications where multiple metal contaminants typically coexist. The stability constants of this compound-metal complexes vary considerably, with the strongest binding observed for Fe³⁺, followed by other metals of environmental significance. Recent studies on Enterobacter sp. DRP3 have demonstrated that siderophore production remains unaffected by lead exposure, indicating the potential robustness of this compound-mediated bioremediation strategies in heavily contaminated environments [1].
Table 1: Metal Binding Affinities and Properties of Different Siderophore Types
| Siderophore Type | Representative Example | Fe³⁺ Binding Constant (M⁻¹) | Other Metals Bound | Production Bacteria |
|---|---|---|---|---|
| Catecholate | This compound | 10⁴⁹ | Pb²⁺, Cu²⁺, Ni²⁺, Cd²⁺ | E. coli, Enterobacter spp. |
| Hydroxamate | Aerobactin | 10²²-10³² | Al³⁺ | Various bacteria and fungi |
| Mixed-type | Mycobactin | 10³⁰ | Zn²⁺, Mn²⁺ | Mycobacterium spp. |
| Citrate-based | Rhizobactin | 10³⁰ | - | Sinorhizobium spp. |
The biosynthesis of this compound in Escherichia coli occurs through a well-defined pathway encoded by the ent operon, which includes the genes entA, entB, entC, entD, entE, and entF. This pathway converts chorismate, a metabolic intermediate from the shikimate pathway, into mature this compound through a series of enzymatic transformations [2]. The initial step involves the conversion of chorismate to isochorismate catalyzed by isochorismate synthase (EntC). Isochorismatase (EntB) then converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB), a key intermediate in the pathway. The activation and assembly phase follows, where 2,3-dihydroxybenzoate-AMP ligase (EntE) activates DHB by adenylation, forming DHB-AMP. The final assembly involves the This compound synthase complex (EntD, EntE, and EntF), which condenses and cyclizes three DHB molecules to form the mature this compound molecule [2].
The genetic organization of the this compound biosynthesis pathway has been elucidated through studies in various bacterial species, including Enterobacter sp. DRP3, where genes such as entC and entF (involved in this compound production) and iucC (involved in aerobactin production) have been identified and characterized [1]. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analyses have revealed that the expression of these genes is influenced by environmental pH, with varying expression patterns observed at pH 5.4 compared to pH 6.8, suggesting that environmental conditions can be optimized to enhance this compound production for bioremediation applications [1].
This compound biosynthesis is primarily regulated by the ferric uptake regulator (Fur) protein, which acts as a iron-dependent transcriptional repressor. Under iron-replete conditions, Fur binds ferrous iron (Fe²⁺) to form a complex that represses transcription of the ent operon by binding to promoter regions. However, under iron-limiting conditions, typical of host environments and metal-contaminated sites, the Fur-Fe²⁺ complex dissociates, derepressing the ent operon and allowing this compound production [2]. This regulatory mechanism ensures that bacteria invest energy in siderophore production only when necessary for survival.
Additional layers of regulation involve post-transcriptional mechanisms mediated by small regulatory RNAs (sRNAs) such as RyhB, which fine-tune this compound production under specific environmental conditions [2]. Furthermore, recent evidence suggests that the presence of certain heavy metals can influence this compound production. For instance, nickel exposure has been shown to reduce this compound production in E. coli, thereby limiting iron acquisition and prolonging lag phase duration during growth [5]. Understanding these regulatory networks is crucial for engineering bacterial strains with enhanced this compound production capabilities for bioremediation applications.
Figure 1: Genetic Regulation and Biosynthetic Pathway of this compound Production in Bacteria
This compound facilitates heavy metal detoxification primarily through extracellular sequestration, forming stable complexes with metal ions that reduce their bioavailability and mobility in the environment. The catechol functional groups of this compound serve as excellent metal-coordinating sites, forming coordination bonds with various heavy metal cations. This sequestration mechanism is particularly effective for lead (Pb²⁺), with studies demonstrating that this compound derivatives can significantly enhance lead adsorption by mineral surfaces [1]. The formation of this compound-metal complexes follows the hard-soft acid-base principle, where this compound acts as a hard base that preferentially interacts with borderline acids such as Pb²⁺, Cd²⁺, and Cu²⁺ [4].
The detoxification efficacy of this compound stems from its ability to reduce the concentration of free hydrated metal ions, which are typically the most bioavailable and toxic forms. Research has shown that siderophores like this compound can alter metal toxicity in pathogenic bacteria, suggesting similar protective mechanisms could be harnessed for environmental applications [5]. In Pseudomonas aeruginosa, related siderophores have been demonstrated to decrease intracellular nickel accumulation, providing a model for how this compound might function in metal detoxification [5]. This immobilization strategy is particularly valuable in contaminated soils where metal bioavailability leads to ecosystem damage and potential entry into the food chain.
Beyond direct sequestration, this compound reduces heavy metal toxicity by limiting cellular uptake of metal ions and mitigating oxidative stress. Heavy metals often induce toxicity through the generation of reactive oxygen species (ROS) that damage cellular components including DNA, proteins, and lipids. This compound has been shown to possess antioxidant properties that help neutralize these harmful species, thereby protecting microbial cells and plant systems from metal-induced oxidative damage [5]. This protective function is crucial for maintaining the viability of beneficial microbial communities in metal-contaminated environments.
The metal-enterobactin complexes exhibit reduced membrane permeability, limiting their uptake by biological systems and consequently decreasing metal toxicity. For example, studies have indicated that siderophores including this compound can protect against metal toxicity by chelating metals before they reach cellular targets [5]. This mechanism is particularly important for plants growing in contaminated soils, where endophytic bacteria producing this compound and similar siderophores can enhance host plant tolerance to heavy metals such as lead and cadmium [3]. The reduction in metal uptake by plants has significant implications for food safety, as it can decrease the translocation of toxic metals to edible plant parts.
Protocol for this compound Production in Enterobacter sp. DRP3
Culture Conditions: Inoculate Enterobacter sp. DRP3 from a freshly streaked LB agar plate into 4 mL of Lennox broth (LB) and incubate for 4-5 hours at 37°C with shaking at 200 rpm. Pellet cells by centrifugation (5,000 × g for 10 minutes) and wash twice with sterile 1X M9 minimal salts to remove residual iron [1] [5].
Iron-Limited Growth: Resuspend normalized cells (OD₆₀₀ ≈ 1.0) in M9 glucose minimal media containing 1X M9 minimal salts, 0.2% (w/v) glucose, 0.2% (w/v) magnesium chloride, 0.1 mM calcium sulfate, and 0.5 μg/mL thiamine HCl. For enhanced siderophore production, use M9 gluconate minimal media with 0.2% (w/v) potassium gluconate as carbon source [5].
Optimal Production Conditions: Incubate cultures for 18-20 hours at 37°C with shaking at 200 rpm. Maintain pH at approximately 6.8 for maximal this compound yield, as studies indicate pH significantly influences siderophore production levels in Enterobacter sp. DRP3 [1].
Harvesting: Remove cells by centrifugation (8,000 × g for 15 minutes at 4°C) and filter-sterilize the supernatant through 0.22 μm membranes. The cell-free supernatant containing this compound can be used immediately or stored at -20°C for future applications [1].
Chemical Assay Protocol for this compound Quantification
Sample Preparation: Acidify cell-free culture supernatant to pH 2-3 using hydrochloric acid to promote iron release from ferri-enterobactin complexes. Extract this compound using ethyl acetate (1:1 ratio) with vigorous shaking for 10 minutes, then separate organic and aqueous phases by centrifugation [1].
CAS Assay Procedure:
Calculation: Determine siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] × 100, where Ar is the reference absorbance (uninoculated media with CAS reagent) and As is the sample absorbance [1].
Advanced Characterization: For structural confirmation, employ High-Performance Liquid Chromatography (HPLC) with UV detection at 315 nm or LC-MS/MS analysis using electrospray ionization in negative ion mode to detect the molecular ion peak of this compound at m/z 669 [1].
Protocol for Evaluating this compound-Mediated Metal Detoxification
Bacterial Metal Tolerance Testing:
Plant Protection Assays:
Metal Accumulation Analysis:
Figure 2: Experimental Workflow for Evaluating this compound-Mediated Heavy Metal Detoxification
Table 2: this compound Production Under Different Environmental Conditions in Enterobacter sp. DRP3
| Environmental Factor | Condition | This compound Production | Gene Expression | Metal Detoxification Efficacy |
|---|---|---|---|---|
| pH | 5.4 | Moderate | entC: ↑ | Moderate Pb²⁺ tolerance |
| pH | 6.8 | High | entF: ↑ | High Pb²⁺ tolerance |
| Lead Concentration | 0.5 mM | Maintained | entC, entF: → | Significant Pb²⁺ immobilization |
| Nickel Concentration | 50 μM | Reduced | ent genes: ↓ | Limited Ni²⁺ protection |
| Iron Availability | Limited (≤300 nM) | Enhanced | ent operon: ↑↑ | Improved metal sequestration |
| Iron Availability | Replete (≥1 μM) | Repressed | ent operon: ↓↓ | Reduced metal binding |
Research with Enterobacter sp. DRP3 has demonstrated that this compound production remains stable under lead stress, with significant siderophore yields detected even at 0.5 mM Pb²⁺ concentrations [1]. This stability is crucial for bioremediation applications where metals are present at toxic levels. Gene expression analyses reveal that pH significantly influences the expression of this compound biosynthesis genes, with optimal production observed at neutral to slightly acidic conditions [1]. However, nickel exposure presents a challenge, as studies with E. coli have shown that 50 μM nickel can reduce this compound production and prolong lag phase duration due to intracellular iron limitation [5].
Table 3: Efficacy of this compound-Producing Bacteria in Mitigating Heavy Metal Stress in Plants
| Plant Species | Heavy Metal Stress | Bacterial Treatment | Growth Improvement | Metal Accumulation Change |
|---|---|---|---|---|
| Rice (Oryza sativa) | 0.5 mM Pb²⁺ | Enterobacter sp. DRP3 | Root length: ↑ 45% | Roots: ↑ 35% (immobilization) |
| Shoot biomass: ↑ 38% | Shoots: ↓ 28% (reduced translocation) | |||
| Indian Mustard (Brassica juncea) | Ni²⁺, Pb²⁺ | Pseudomonas fluorescens | Plant height: ↑ 52% | Enhanced metal extraction |
| Barley (Hordeum vulgare) | Cd²⁺, Zn²⁺ | Piriformospora indica | Biomass: ↑ 41% | Roots: ↑ 60% (sequestration) |
| Brassica napus | Cd²⁺, Pb²⁺ | Bacillus spp. | Seed yield: ↑ 35% | Shoots: ↓ 32% (reduced uptake) |
Studies with rice seedlings exposed to lead stress demonstrated that inoculation with Enterobacter sp. DRP3 significantly improved growth parameters, including 45% increase in root length and 38% increase in shoot biomass compared to non-inoculated controls [1]. This growth promotion was accompanied by altered lead distribution, with increased lead accumulation in roots (35% higher) but reduced translocation to shoots (28% lower), indicating root-level immobilization and reduced phytotoxicity [1]. Similar patterns have been observed with other plant species, highlighting the consistent beneficial effects of this compound-producing bacteria across different plant-metal systems.
This compound-producing bacteria offer promising applications for in situ bioremediation of metal-contaminated soils through both direct immobilization strategies and plant-based phytoremediation enhancement. The approach involves applying this compound-producing bacterial strains such as Enterobacter sp. DRP3 directly to contaminated soils, where they can sequester mobile metal ions into stable complexes, reducing leaching into groundwater and bioavailability to potentially toxic to plants and animals [1]. Research has demonstrated that siderophores can effectively bind heavy metals in soil matrices, with this compound derivatives showing particular efficacy in enhancing lead adsorption by mineral surfaces [1]. This direct application approach can be integrated with traditional bioremediation methods, creating combined treatment systems that address both organic and inorganic contaminants.
For phytoremediation applications, this compound-producing bacteria can be used to enhance plant growth in metal-contaminated soils while simultaneously modifying metal uptake patterns. These bacteria can be applied as seed treatments or soil inoculants to establish beneficial plant-microbe partnerships that enhance plant tolerance to metal stress [3]. Studies with rice seedlings have shown that inoculation with Enterobacter sp. DRP3 improves root and shoot development under lead stress while reducing metal translocation to edible plant parts, an important consideration for agricultural soils with moderate metal contamination [1]. For phytoextraction strategies aimed at removing metals from soils, certain plant-endophyte combinations can enhance metal uptake and accumulation, facilitating more efficient soil cleanup [3].
The effectiveness of this compound-mediated bioremediation can be enhanced through combinatorial approaches that integrate multiple remediation strategies. Combining this compound-producing bacteria with other metal-tolerant microorganisms such as Bacillus species and Pseudomonas fluorescens can create synergistic effects that improve overall remediation efficiency [3]. These multi-strain consortia can address a broader spectrum of metal contaminants while also promoting plant health through various plant growth promotion mechanisms. Additionally, the integration of siderophore-producing bacteria with organic amendments such as compost or biochar can create favorable conditions for microbial activity while further immobilizing metals through additional sorption mechanisms.
For successful field implementation, several practical considerations must be addressed. The survival and persistence of inoculated strains in competitive environmental conditions requires careful monitoring, with potential need for repeated applications or carrier systems to enhance microbial establishment [3]. Environmental parameters including pH, organic matter content, and native microbial communities significantly influence this compound production and metal complexation efficiency, necessitating site-specific customization of remediation protocols [1]. Recent advances in 3D bioprinting and biofabrication offer innovative approaches for creating customized bioremediation devices containing this compound-producing bacteria, with optimized architectures for microbial retention and activity in contaminated environments [6]. These technological innovations, combined with a deeper understanding of this compound-metal interactions, position this compound-based strategies as valuable components of integrated remediation frameworks for addressing complex metal contamination scenarios.
This compound demonstrates significant potential as a versatile agent for heavy metal detoxification and bioremediation applications. Its exceptional metal-binding capacity, particularly for lead, cadmium, copper, and nickel, combined with its production by various bacterial species under metal stress conditions, makes it a valuable tool for developing sustainable remediation technologies. The experimental protocols outlined in this document provide researchers with standardized methods for cultivating this compound-producing bacteria, quantifying siderophore production, and evaluating metal detoxification efficacy in both laboratory and field settings. The quantitative data presented establish baseline expectations for this compound performance under various environmental conditions, facilitating appropriate application design.
Future research directions should focus on optimizing production yields through genetic engineering of bacterial strains, exploring delivery systems for enhanced field efficacy, and investigating synergistic combinations with other remediation approaches. The potential for using advanced manufacturing technologies like 3D bioprinting to create customized bioremediation structures containing this compound-producing bacteria represents an especially promising avenue for innovation [6]. Additionally, more comprehensive field validation studies are needed to translate laboratory findings into practical remediation solutions that can be deployed at various contamination scales. As heavy metal pollution continues to pose significant environmental and health challenges worldwide, this compound-based bioremediation strategies offer environmentally friendly alternatives to conventional remediation methods, aligning with global sustainability goals while effectively addressing contamination issues.
This compound (Ent) is a prototype siderophore produced by Gram-negative enterobacteria for iron acquisition in host environments. This cyclic trimer of N-2,3-dihydroxybenzoyl serine (DHB-Ser) represents a crucial virulence factor that enables bacteria to scavenge iron under iron-limited conditions [1]. The analysis of this compound and its derivatives has gained significant importance in understanding bacterial pathogenesis and host-pathogen interactions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful analytical technique for the rapid identification and characterization of this compound and its post-translationally modified derivatives due to its high sensitivity, rapid analysis time, and minimal sample requirements [2] [1].
The fundamental principle of MALDI-TOF MS involves the integration of a soft ionization technique with time-of-flight mass analysis, enabling the detection of intact biomolecules with minimal fragmentation. This technique has revolutionized the field of microbial metabolomics and natural product discovery by providing a robust platform for analyzing small molecules, including siderophores like this compound [2]. The analysis of this compound using MALDI-TOF MS presents unique challenges and opportunities due to its molecular structure, iron-binding properties, and the existence of various modified forms, including linearized and glycosylated derivatives that play significant roles in bacterial virulence and immune evasion [1].
MALDI-TOF MS operates on the principle of soft ionization, which enables the analysis of large, labile biomolecules without significant fragmentation. The technique combines the use of an energy-absorbing matrix with laser desorption/ionization to generate intact gas-phase ions for mass analysis [2]. The analytical process involves several key steps: First, the sample is mixed with a suitable matrix solution and allowed to co-crystallize on a target plate. When irradiated with a laser beam (typically a nitrogen laser at 337 nm or Nd:YAG laser at 355 nm), the matrix absorbs the laser energy, leading to thermal desorption and ionization of the analyte molecules [2]. The generated ions are then accelerated by an electric field based on their mass-to-charge ratio (m/z) and travel through a flight tube under vacuum conditions before reaching the detector [2].
The time taken for ions to reach the detector is directly related to their m/z values, with lighter ions arriving first. This time-of-flight measurement is converted into mass spectral data that provides molecular weight information with typically high mass accuracy and resolution [2]. For this compound analysis, which has a molecular weight of approximately 669 Da, MALDI-TOF MS offers the capability to detect not only the native siderophore but also its various modified forms, including hydrolyzed linear derivatives, glycosylated variants, and metal complexes [1].
This compound possesses a unique cyclic trilactone structure composed of three repeats of the DHB-Ser motif. This structural configuration confers exceptional iron-binding affinity (Kf ~ 10⁵² M⁻¹), making it one of the strongest known siderophores [1]. Recent research has revealed that this compound undergoes significant post-synthesis modifications that enhance its biological functionality. Notably, the C-glycosylation of this compound at the C5 position of the DHB moieties generates derivatives known as salmochelins, which enable bacteria to evade the mammalian immune protein lipocalin 2 [1].
The MALDI-TOF MS analysis of this compound must account for these structural variations and modifications. The typical mass range for this compound analysis falls between m/z 600-1200, covering the native siderophore (m/z ~669), its linearized forms, monoglycosylated derivatives (m/z ~831), and iron complexes [1]. Understanding these structural characteristics is essential for proper interpretation of mass spectral data and biological significance of observed peaks.
Table 1: Characteristic Mass Spectral Features of this compound and Derivatives
| Compound | Theoretical [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Characteristic Fragments | Biological Significance |
|---|---|---|---|---|
| This compound (cyclic) | 669.14 | 669.15 ± 0.02 | 633.12, 403.08 | Primary siderophore |
| Linear this compound | 687.15 | 687.16 ± 0.03 | 651.13, 421.10 | Hydrolyzed form |
| Monoglycosylated this compound | 831.21 | 831.22 ± 0.05 | 669.15, 633.12 | Immune evasion |
| This compound-Fe complex | 720.02 | 720.03 ± 0.03 | 702.01, 684.00 | Iron-loaded form |
For this compound production, bacterial strains (typically Escherichia coli, Klebsiella pneumoniae, or other Enterobacteriaceae) should be cultured under iron-limited conditions to induce siderophore production [1].
Inoculum Preparation: Start by inoculating 10 mL of standard broth (LB or similar) with a single bacterial colony and incubate overnight at 37°C with shaking at 200 rpm.
Main Culture: Dilute the overnight culture 1:100 into 50-100 mL of iron-depleted media (such as M9 minimal media treated with Chelex-100 to remove residual iron).
Induction Conditions: Incubate the culture at 37°C with shaking at 200 rpm for 16-24 hours. Extended incubation under iron-limited conditions enhances this compound production.
Culture Harvest: Centrifuge cultures at 8,000 × g for 10 minutes at 4°C to separate bacterial cells from the supernatant containing secreted this compound.
Table 2: Culture Conditions for Optimal this compound Production
| Parameter | Optimal Condition | Alternative Options | Impact on Yield |
|---|---|---|---|
| Medium | Iron-depleted M9 | CDM, SM | Critical for induction |
| Temperature | 37°C | 30-37°C | Moderate effect |
| pH | 7.0-7.4 | 6.5-7.5 | Significant effect |
| Incubation Time | 16-24 hours | 12-48 hours | Time-dependent yield |
| Aeration | High (200 rpm) | Moderate (150 rpm) | Important for growth |
This compound can be extracted from culture supernatants using organic solvent extraction methods [1]:
Acidification: Adjust the pH of the culture supernatant to approximately 3.0 using concentrated HCl or formic acid.
Ethyl Acetate Extraction: Add an equal volume of ethyl acetate to the acidified supernatant and mix vigorously for 2 minutes. Repeat this extraction three times and pool the organic phases.
Solvent Evaporation: Evaporate the organic solvent under reduced pressure or using a gentle stream of nitrogen gas.
Sample Reconstitution: Dissolve the dried extract in 100 μL of methanol or acetonitrile for further analysis.
For cellular this compound, resuspend the bacterial pellet in 1 mL of acidified ethanol (1% HCl in ethanol), vortex thoroughly, and incubate for 30 minutes at room temperature. Centrifuge at 14,000 × g for 10 minutes and collect the supernatant for analysis.
The selection of an appropriate matrix is critical for successful this compound analysis [2] [1]:
Matrix Selection: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile containing 0.1% trifluoroacetic acid. DHB is particularly suitable for this compound analysis due to its ability to efficiently ionize siderophore molecules.
Sample-Matrix Mixing: Mix 1 μL of the extracted this compound sample with 10 μL of matrix solution on the MALDI target plate. Alternatively, use the layered technique by first applying the sample, allowing it to dry, then overlaying with matrix solution.
Crystallization: Allow the sample-matrix mixture to air dry completely at room temperature, forming a homogeneous crystal layer.
For quantitative applications, the use of internal standards such as deuterated this compound analogs or structurally similar siderophores is recommended.
Modern MALDI-TOF instruments equipped with nitrogen lasers (337 nm) or Nd:YAG lasers (355 nm) are suitable for this compound analysis. The following parameters should be optimized for best performance [2] [1]:
Laser Intensity: Set laser power to 10-20% above the ionization threshold to ensure adequate signal intensity while minimizing fragmentation.
Mass Range: Acquire data in the m/z range of 500-1200 to cover this compound and its common derivatives.
Polarity: Use positive ion mode for optimal detection of protonated this compound species [M+H]+.
Accumulation: Accumulate 200-500 laser shots per spectrum from different target positions to improve signal-to-noise ratio.
Calibration: Calibrate the instrument using a standard calibration mixture covering the relevant mass range. Commercial calibration standards or a custom mixture of known siderophores can be used.
The following Graphviz diagram illustrates the complete experimental workflow for this compound analysis using MALDI-TOF MS:
Workflow Title: this compound MALDI-TOF MS Analysis Protocol
The interpretation of MALDI-TOF mass spectra for this compound requires careful attention to characteristic mass peaks and their potential modifications. The native, cyclic this compound typically appears as a protonated molecule [M+H]+ at m/z 669.15, often accompanied by sodium [M+Na]+ and potassium [M+K]+ adducts at m/z 691.14 and 707.11, respectively [1]. The presence of linearized this compound, resulting from hydrolysis of one or more lactone bonds, can be identified by peaks at m/z 687.15 (mono-linearized) and 705.17 (di-linearized). Glycosylated derivatives, such as salmochelins, appear at higher m/z values depending on the number and type of sugar moieties attached, with monoglycosylated forms typically observed around m/z 831.21 [1].
The iron-complexed forms of this compound can be identified by their characteristic isotope patterns and mass shifts. The [Fe(Ent)]3- complex appears at m/z 720.02, exhibiting a distinctive isotopic distribution due to the iron atom. The recognition of these complexation patterns is essential for understanding the iron-binding status of the siderophore in biological samples. Additionally, fragment ion analysis can provide structural confirmation, with characteristic fragments arising from cleavage between the DHB and serine moieties (m/z 633.12, 403.08) or within the lactone ring system [1].
Several common issues may arise during this compound analysis by MALDI-TOF MS, and appropriate quality control measures should be implemented:
Poor Signal Intensity: This may result from insufficient this compound production, suboptimal extraction efficiency, or inappropriate matrix selection. Ensure proper iron-limited culture conditions, validate extraction recovery, and test alternative matrices such as α-cyano-4-hydroxycinnamic acid (HCCA) if DHB provides inadequate results.
Signal Suppression: The presence of contaminants or high salt concentrations can suppress ionization. Implement additional purification steps such as solid-phase extraction or desalting columns when necessary.
Mass Accuracy Issues: Regular calibration with appropriate standards is essential. For high-precision measurements, use internal calibration with known siderophore standards.
Reproducibility Problems: Standardize sample preparation protocols, ensure consistent matrix crystallization conditions, and employ automated acquisition protocols when possible to improve reproducibility.
Table 3: Troubleshooting Guide for this compound MALDI-TOF MS Analysis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Weak/No Signal | Low this compound production, inefficient extraction, wrong matrix | Optimize culture conditions, test different matrices, concentrate sample | Include positive control, validate extraction efficiency |
| High Background | Contaminants, matrix impurities, salt effects | Desalt samples, use purer reagents, wash target spots | Use HPLC-grade solvents, implement clean-up steps |
| Poor Resolution | Instrument misalignment, sample overload, inhomogeneous crystallization | Check instrument calibration, dilute sample, improve matrix mixing | Regular maintenance, optimize sample:matrix ratio |
| Irreproducible Results | Inconsistent spotting, crystal heterogeneity, laser fluctuation | Use automated spotters, standardize drying conditions, increase laser shots | Implement standard protocols, use internal standards |
MALDI-TOF MS analysis of this compound has enabled significant advances in understanding bacterial metabolism and host-pathogen interactions. One prominent research application involves the study of post-translational modifications in microcin E492, a bacterial toxin produced by Klebsiella pneumoniae RYC492. Researchers have discovered that the remarkable post-translational tailoring of this toxin involves attachment of a linearized and monoglycosylated derivative of this compound to the C-terminus of the microcin peptide [1]. This modification creates a unique siderophore-peptide conjugate that functions as a "Trojan horse" toxin, exploiting bacterial iron acquisition systems for toxin delivery [1].
The MALDI-TOF MS analysis has been instrumental in characterizing the enzymatic pathway responsible for this modification, involving four specific proteins (MceCDIJ) that catalyze the stepwise derivatization of this compound and its attachment to the peptide backbone [1]. This application demonstrates how MALDI-TOF MS can reveal novel biochemical pathways and mechanisms of bacterial competition and virulence.
In clinical microbiology, MALDI-TOF MS has primarily been utilized for microbial identification through protein profiling [2] [3]. While this compound analysis specifically is not yet routine in clinical diagnostics, the principles and methodologies described in this protocol have important implications for understanding bacterial pathogenesis in clinical isolates. The detection and characterization of this compound and its modified forms can provide insights into the virulence potential of clinical isolates and their adaptation to host environments [1].
The ability to rapidly identify siderophore profiles of clinical isolates could potentially inform treatment strategies, particularly as siderophore systems represent attractive targets for novel antimicrobial approaches. Furthermore, the monitoring of siderophore production in patient samples could serve as a biomarker for specific bacterial infections, though such applications require further development and validation.
MALDI-TOF MS represents a powerful analytical platform for the study of this compound and related siderophores, offering rapid analysis, high sensitivity, and versatile application across research fields. The protocols outlined in this document provide a solid foundation for implementing this compound analysis in both basic research and applied settings. As the technology continues to evolve, several emerging trends are likely to enhance its utility for siderophore research, including the integration with separation techniques such as LC-MALDI, implementation of imaging approaches (MALDI-IMS) for spatial localization in bacterial colonies or infected tissues, and application of advanced data analysis methods including machine learning algorithms for spectral interpretation [2] [3].
The ongoing development of comprehensive spectral databases specifically for microbial metabolites, including siderophores, will further facilitate the identification and characterization of this compound and its derivatives [3]. As these resources become more extensive and accessible, MALDI-TOF MS is poised to make even greater contributions to our understanding of bacterial iron metabolism, host-pathogen interactions, and the development of novel therapeutic strategies targeting siderophore systems.
The global crisis of antimicrobial resistance necessitates innovative strategies for targeted antibiotic delivery. Enterobactin (Ent), a native bacterial siderophore produced by Escherichia coli and other Enterobacteriaceae, represents a promising platform for Trojan horse antibiotic delivery against Gram-negative pathogens. These Application Notes provide detailed methodologies for designing, synthesizing, and evaluating this compound-drug conjugates that exploit bacterial iron acquisition machinery for targeted drug delivery. By hijacking the high-affinity FepABCDG transport system, this compound conjugates facilitate enhanced intracellular accumulation of antimicrobial payloads, overcoming permeability barriers and efflux pump-mediated resistance. This document synthesizes current research findings into standardized protocols and quantitative frameworks to accelerate the development of novel this compound-based therapeutic strategies for drug-resistant infections.
This compound is a catechol-type siderophore with an exceptionally high affinity for ferric iron (Ka = 10⁵²), making it one of the strongest known iron chelators in nature [1]. This property enables bacteria to survive in the iron-limited environments typical of host tissues, where iron is sequestered by proteins such as transferrin and lactoferrin as part of nutritional immunity [1]. The Trojan horse strategy exploits this natural iron-scavenging system by conjugating antimicrobial agents to this compound, creating siderophore-antibiotic conjugates (SACs) that are actively transported into bacterial cells through specific outer membrane receptors [2] [3].
The clinical significance of this approach is substantial, particularly for the treatment of infections caused by multidrug-resistant Escherichia coli, which is a leading cause of urinary tract infections, sepsis, and diarrheal diseases worldwide [1]. By targeting the this compound uptake pathway, researchers can develop narrow-spectrum antibiotics that selectively target specific pathogens while preserving the host microbiome, potentially reducing the spread of resistance and secondary infections [4].
Table 1: Key Components of the this compound Transport System in E. coli
| Component | Type | Function in Transport | Gene Size (bp) |
|---|---|---|---|
| FepA | Outer membrane receptor | Initial recognition and binding of ferric this compound | 366 |
| FepB | Periplasmic binding protein | Substrate binding and delivery to inner membrane complex | 503 |
| FepC | ATP-binding protein | Provides energy for transport through ATP hydrolysis | 451 |
| FepD | Permease | Inner membrane permeation of Fe³⁺-siderophore | 481 |
| FepG | Permease | Inner membrane permeation of Fe³⁺-siderophore | 649 |
The this compound transport system represents a sophisticated machinery that has evolved to overcome the significant permeability barrier of the Gram-negative outer membrane. The process begins with the recognition of ferric this compound by the outer membrane receptor FepA, which specifically binds the iron-siderophore complex [3]. Following binding, the complex is transported across the outer membrane in a process that requires energy transduction from the inner membrane via the TonB-ExbB-ExbD complex [5]. Once in the periplasm, the ferric this compound is bound by the periplasmic binding protein FepB and delivered to the inner membrane ABC transporter complex FepCDG, which mediates ATP-dependent transport into the cytoplasm [3].
In the cytoplasm, iron is released from this compound through enzymatic hydrolysis by esterases, making the iron available for cellular processes and completing the iron acquisition pathway [4]. This entire transport system is highly specific and efficient, providing an ideal route for targeted delivery of antimicrobial agents into bacterial cells.
The this compound biosynthetic pathway involves a well-characterized series of enzymatic conversions beginning with chorismate, a metabolite derived from the shikimate pathway. The ent operon in E. coli comprises six genes (entA-entF) encoding enzymes that work coordinately to produce mature this compound [1]. The pathway proceeds through four key steps: (1) conversion of chorismate to isochorismate by EntC; (2) transformation of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB) by EntB; (3) activation of DHB by adenylation via EntE; and (4) assembly of three DHB molecules into the cyclic trilactone structure of this compound by the this compound synthase complex (EntD, EntE, EntF) [1].
The production of this compound is tightly regulated by iron availability through the ferric uptake regulator (Fur) protein. Under iron-replete conditions, the Fur-Fe²⁺ complex represses transcription of the ent operon. However, under iron-limiting conditions, typical of host environments, the Fur-Fe²⁺ complex dissociates, derepressing this compound biosynthesis and enabling bacteria to compete for this essential nutrient [1]. This regulatory mechanism ensures that bacteria invest energy in siderophore production only when necessary and provides a strategic advantage for pathogens establishing infection in iron-restricted host environments.
Structural studies of the this compound transporter PfeA from Pseudomonas aeruginosa (a homolog of FepA from E. coli) have revealed key insights into the molecular recognition of ferric this compound. The crystal structure of PfeA in complex with ferric this compound shows the siderophore bound to extracellular loops (L2, L3, L4, L7, and L11) rather than deep within the barrel structure, suggesting a multi-step binding and translocation process [5]. The this compound molecule interacts with the receptor through a network of hydrogen bonds and cation-π interactions, with particularly important contributions from residues Arg480 and Gln482, which sit between the catechol rings of the siderophore [5].
This structural information is invaluable for the rational design of this compound-drug conjugates, as it identifies potential interaction sites that must be preserved for efficient receptor recognition and transport. Modifications to the this compound scaffold should avoid disrupting these critical interactions while allowing for attachment of antimicrobial payloads at positions that do not interfere with receptor binding.
Figure 1: Regulatory and Biosynthetic Pathway of this compound. The biosynthesis begins with chorismate and proceeds through enzymatic steps catalyzed by Ent proteins. Under low iron conditions, the Fur-Fe²⁺ complex dissociates, derepressing ent gene expression.
The design of effective this compound-drug conjugates requires careful consideration of conjugation chemistry, linker stability, and release mechanisms for the active drug payload. Several strategic approaches have been successfully employed, each with distinct advantages for specific applications:
Direct conjugation to catechol groups: This approach modifies the oxygen atoms of the catechol rings but may interfere with iron binding and receptor recognition if not carefully designed.
Backbone modification: The trilactone backbone of this compound can be modified to include functional handles for drug attachment while preserving the iron-binding catechol groups.
Spacer incorporation: Linkers such as polyethylene glycol (PEG) units or triazole rings formed through click chemistry can provide flexibility and appropriate spacing between this compound and the drug payload [4].
A critical consideration in conjugate design is the stereochemistry of this compound. Research has demonstrated that the enantiomeric form d-ent, which is resistant to degradation by bacterial esterases, can enhance the antibacterial activity of conjugates by preventing premature release of the payload in the periplasm and ensuring delivery to the cytoplasm [4]. This approach has been successfully employed in the design of d-Ent-Pt(IV) conjugates, which showed enhanced antibacterial activity compared to their l-Ent counterparts [4].
Table 2: Experimentally Validated this compound-Drug Conjugates
| Conjugate | Drug Payload | Linker Design | Target Bacteria | Key Findings |
|---|---|---|---|---|
| l-EP | Cisplatin (Pt(IV)) | Triazole + PEG₃ | E. coli K12 and CFT073 | ≥10-fold higher Pt accumulation vs. cisplatin; filamentous morphology |
| d-EP | Cisplatin (Pt(IV)) | Triazole + PEG₃ (d-Ent scaffold) | E. coli K12 and CFT073 | Enhanced activity due to esterase resistance |
| Ent-Cipro | Ciprofloxacin | Undisclosed | E. coli OQ866153 | Enhanced DNA gyrase inhibition (25 μg/ml vs 35 μg/ml for ciprofloxacin) |
| Ent-Fosfomycin | Fosfomycin | Undisclosed | E. coli OQ866153 | 100% biofilm inhibition vs. 21.58% for fosfomycin alone |
| Ent-Amp | Ampicillin | Triazole | E. coli | Accelerated bacterial killing vs. unmodified ampicillin |
The This compound-ciprofloxacin conjugate (Ent-Cipro) demonstrates the potential of this approach to enhance the activity of existing antibiotics. This conjugate showed improved DNA gyrase inhibition (docking score = -8.597 kcal/mol compared to -6.264 kcal/mol for ciprofloxacin alone) and required a lower concentration (25 μg/mL) to eliminate supercoiled DNA plasmids compared to the parent drug (35 μg/mL) [3]. Similarly, the This compound-fosfomycin conjugate achieved 100% inhibition of biofilm formation at 2 mg/mL concentration, compared to only 21.58% for fosfomycin alone, with improved docking scores against the MurA target enzyme (-5.481 kcal/mol vs. -3.756 kcal/mol) [3].
The This compound-platinum conjugates represent a innovative approach to repurposing non-antibiotic drugs as antimicrobial agents. These conjugates exploit the observation that cisplatin causes filamentous growth in E. coli but has low antibacterial activity and high human cell toxicity at conventional doses [4]. By conjugating a Pt(IV) prodrug of cisplatin to this compound, researchers achieved targeted delivery to bacterial cells, with E. coli treated with l/d-EP accumulating ≥10-fold more platinum compared to cisplatin treatment, while human embryonic kidney cells (HEK293T) showed negligible platinum uptake after conjugate treatment [2] [4].
This protocol describes the synthesis of l-Ent-Pt(IV) (l-EP) and d-Ent-Pt(IV) (d-EP) conjugates through copper-catalyzed alkyne-azide cycloaddition (CuAAC), adapted from published procedures [4].
Reaction Setup: Dissolve Pt(IV)-alkyne (1.0 equiv) and Ent-N₃ (1.2 equiv) in anhydrous DMF under inert atmosphere (argon or nitrogen) to prevent oxidation of Cu(I) catalyst.
Catalyst Addition: Add TBTA (0.2 equiv) followed by Cu(MeCN)₄PF₆ (0.3 equiv) to the reaction mixture. Note: Using Cu(I) salt directly instead of in situ reduction with ascorbate prevents unwanted reduction of the Pt(IV) prodrug.
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours and monitor by HPLC until complete consumption of the starting materials.
Purification: Purify the crude product by reverse-phase HPLC using a water-acetonitrile gradient (5% to 95% acetonitrile over 30 minutes).
Characterization: Characterize the purified conjugate using LC-MS, ¹H NMR, and high-resolution mass spectrometry to confirm structure and purity (>95%).
Critical Note: Avoid using DMSO as solvent or sodium ascorbate as reducing agent, as these may cause ligand replacement or reduction of the Pt(IV) center [4].
This protocol describes standardized methods for evaluating the antibacterial activity of this compound-drug conjugates against E. coli strains [3] [4].
Culture Preparation: Grow overnight cultures of E. coli strains in M9 medium under iron-limiting conditions to induce expression of this compound receptors.
Sample Dilution: Dilute cultures to ~10⁵ CFU/mL in fresh M9 medium.
Compound Treatment: Add serially diluted this compound conjugates (typically 0.5-128 μg/mL) to cultures in 96-well plates.
Incubation and Measurement: Incubate at 37°C with shaking for 16-20 hours and measure optical density at 600 nm.
Data Analysis: Calculate MIC values as the lowest concentration that inhibits visible growth by ≥90%.
Control Experiments: Include parent drugs alone, physical mixtures of this compound and drugs, and transport-deficient mutants to confirm Trojan horse mechanism.
Figure 2: this compound-Drug Conjugate Uptake Pathway. Conjugates are recognized by FepA, transported across the outer membrane via TonB-system, through the periplasm via FepB, and into the cytoplasm via FepCDG, where payload is released.
This protocol describes methods to quantify conjugate uptake and intracellular localization in bacterial cells [3] [4].
Bacterial Treatment: Treat E. coli cultures (10⁸ CFU/mL) with conjugates or control compounds for 2-4 hours at 37°C.
Cell Washing: Harvest cells by centrifugation and wash three times with PBS containing EDTA (1 mM) to remove surface-bound compounds.
Digestion: Digest cell pellets with concentrated nitric acid at 70°C for 4 hours.
Analysis: Dilute digested samples and analyze by ICP-MS to quantify intracellular metal accumulation.
Normalization: Normalize metal content to protein concentration or cell count.
Conjugate Design: Synthesize this compound conjugated to BODIPYFL fluorophore using methods similar to Protocol 1 [6].
Bacterial Treatment: Incubate E. coli with BODIPYFL-conjugates (1-10 μM) for 30-60 minutes.
Washing and Mounting: Wash cells and resuspend in PBS for microscopy.
Imaging: Visualize using fluorescence microscopy with appropriate filter sets for BODIPYFL (excitation/emission ~503/512 nm).
Quantification: Quantify fluorescence intensity using image analysis software and compare to untreated controls.
This compound-drug conjugates show particular promise for overcoming permeability-mediated resistance in Gram-negative pathogens. The Ent-Cipro conjugate effectively overcame efflux pump barriers in resistant E. coli strain OQ866153, which expresses AcrB and TolC efflux proteins [3]. By utilizing the this compound transport pathway, these conjugates bypass the typical routes of antibiotic entry that are compromised in resistant strains.
The narrow-spectrum activity of this compound conjugates represents another advantage in the context of antimicrobial stewardship. Unlike conventional broad-spectrum antibiotics that disrupt the host microbiome and select for resistance across multiple bacterial species, this compound conjugates primarily target pathogens expressing the cognate this compound receptors [4]. This selective targeting could potentially reduce collateral damage to beneficial microbiota and limit the spread of resistance determinants.
Future development of this compound-based delivery systems should focus on several key optimization strategies:
Linker optimization: Designing linkers with tailored stability profiles to control the site and rate of drug release within bacterial cells.
Payload expansion: Exploring conjugation to non-traditional antimicrobial agents including antimicrobial peptides, oligonucleotides, and virulence inhibitors.
Receptor engineering: Modifying the this compound scaffold to target alternative siderophore receptors or broaden the spectrum of activity.
Combination therapies: Developing conjugates for use in combination with efflux pump inhibitors or other adjuvants to enhance efficacy.
Research should also address potential resistance mechanisms that could emerge against this compound-drug conjugates, such as mutations in transport components or upregulation of efflux systems specifically adapted to recognize modified siderophores.
This compound-mediated drug delivery represents a promising Trojan horse strategy for overcoming permeability barriers and efflux-mediated resistance in Gram-negative bacterial pathogens. The protocols and design principles outlined in these Application Notes provide a framework for developing novel this compound-drug conjugates with enhanced antibacterial activity and targeted delivery. As antibiotic resistance continues to escalate, such innovative approaches that exploit bacterial physiology for targeted therapy will become increasingly vital components of the antimicrobial arsenal.
Lipocalin 2 (Lcn2) is a host immune protein that binds enterobactin (Ent) with high affinity, sequestering this iron-scavenging siderophore and inhibiting bacterial growth—a defense mechanism known as nutritional immunity [1] [2].
Bacteria have evolved two primary strategies to overcome this host defense:
The table below summarizes key siderophores and their interactions with the host immune system.
| Siderophore | Producer Organisms | Susceptibility to Lcn2 | Key Characteristics |
|---|---|---|---|
| This compound (Ent) | E. coli, K. pneumoniae, Salmonella [5] [6] | High [1] [2] | One of the strongest known iron chelators (Kd ~10⁻⁵² M) [5] [6]. |
| Salmochelin (GlyEnt) | E. coli, K. pneumoniae, Salmonella [4] | Resistant (Evasion) [3] [4] | Glycosylated form of Ent; steric hindrance prevents Lcn2 binding [2]. |
| Yersiniabactin (Ybt) | K. pneumoniae, Yersinia [1] [2] | Resistant (Overwhelming) [1] [2] | Structurally distinct phenolate siderophore; not bound by Lcn2. |
| Apo-Enterobactin | - | N/A | Iron-free form; inhibits myeloperoxidase (MPO) activity, providing a survival advantage in the inflamed gut [7]. |
A direct method to overcome sequestration is to engineer bacteria to produce stealth siderophores.
FAQ: How can I engineer bacteria to evade Lcn2 sequestration?
Answer: Introduce the IroA gene cluster into your bacterial strain (e.g., E. coli). This cluster encodes enzymes for the synthesis, export, and import of glycosylated this compound (salmochelin) [3] [1].
Protocol: Engineering E. coli with the IroA Cluster
Research shows this compound's role extends beyond iron acquisition. The following workflow highlights a key experimental finding for investigating its additional immune-modulatory effects.
FAQ: Does this compound have functions beyond iron acquisition?
Answer: Yes. Apo-enterobactin (iron-free) can act as a potent, fast-acting inhibitor of the host bactericidal enzyme myeloperoxidase (MPO) [7].
Protocol: Assessing MPO Inhibition by this compound
| Problem | Potential Cause | Solution |
|---|---|---|
| Engineered strain shows no growth improvement with LCN2. | IroA cluster not functional; insufficient siderophore production. | Verify gene expression (qPCR), confirm salmochelin production via LC-MS/MS, and ensure culture conditions are iron-limited [3]. |
| Unexpected pro-inflammatory response in host cells. | Siderophore-mediated iron chelation can stabilize HIF-1α and enhance cytokine production. | Include controls with ferric-siderophores; differentiate the effects of iron chelation from specific siderophore-Lcn2 complex formation [2]. |
| Low or no inhibition of MPO activity. | Using ferric-enterobactin instead of apo-enterobactin. | Ensure you are using the iron-free (apo) form of this compound for MPO inhibition assays [7]. |
Q1: Why is succinate a critical component for optimizing enterobactin production? Succinate is a key intermediate of the tricarboxylic acid (TCA) cycle. In the context of siderophore biosynthesis, it serves as a precursor for the biosynthesis of 2,3-dihydroxybenzoate (DHB), an essential building block of this compound [1]. Statistical optimization models have confirmed that its concentration significantly affects this compound yield [2] [3].
Q2: My E. coli strain is not producing this compound even under low-iron conditions. What should I check?
First, verify the genetic capability of your strain. Confirm the presence of the essential this compound biosynthesis genes (entA, entB, entC, entD, entE, entF) via PCR [2] [3]. Second, ensure that your culture medium is truly iron-limited, as iron-replete conditions repress this compound production through the Fur protein [1].
Q3: Apart from succinate, what other factors most significantly impact this compound yield? A Plackett-Burman design screening 23 variables identified six factors with the most significant impact on this compound production in a clinical E. coli strain [2] [3]. These factors, along with their optimal ranges from Response Surface Methodology (RSM), are summarized in the table below.
For researchers designing their experiments, the following factors and their optimized values are crucial.
Table 1: Significant Variables for this compound Production and Their Optimal Ranges
| Variable | Role in Production | Optimal Concentration/Value |
|---|---|---|
| Succinate | Precursor for 2,3-dihydroxybenzoate synthesis [1] | 0.3 g/L [2] [3] |
| Tryptophan | Can be metabolized to precursors like chorismate; however, optimal yield was found at 0 g/L, suggesting a complex regulatory or competitive metabolic role [2] [3] | 0 g/L [2] [3] |
| Na₂HPO₄ | Phosphate source; crucial for energy metabolism and regulatory pathways | 6 g/L [2] [3] |
| KH₂PO₄ | Buffer and phosphate source | 0.6 g/L [2] [3] |
| CaCl₂ | Cofactor for various enzymatic activities | 0.1 g/L [2] [3] |
| Agitation | Impacts oxygen transfer, which is linked to iron availability and metabolism | 150 RPM [2] [3] |
For a systematic approach to optimization, follow this two-stage statistical design protocol that successfully doubled this compound yield from 46.62% SU to 87.15% SU in a studied strain [2] [3].
Stage 1: Factor Screening with Plackett-Burman Design (PBD)
Stage 2: Condition Optimization with Response Surface Methodology (RSM)
Quantification and Validation
Understanding the pathway helps in troubleshooting bottlenecks. The biosynthesis of this compound from chorismate is a tightly regulated process [1].
Q1: What is the non-canonical role of this compound in oxidative stress protection? Beyond its primary role in iron acquisition, this compound is a crucial part of the bacterial oxidative stress response repertoire. It protects cells by acting as a radical scavenger after it is internalized and hydrolyzed in the cytoplasm [1] [2].
Q2: Is the oxidative stress protection provided by this compound dependent on its iron-chelating function? No, the protection is independent of iron scavenging. Experiments show that iron supplementation does not rescue oxidative stress sensitivity in this compound-deficient mutants, whereas the reducing agent ascorbic acid does. The protection mechanism relies on the radical stabilization capability of the hydrolyzed this compound molecule [1] [2] [3].
Q3: Which specific genes and pathway are involved in this protective mechanism? For this compound to provide protection, it must be produced, taken up into the cell, and hydrolyzed to release iron. The key genes involved are:
entE (and entA, entB, entF) [1] [2].fepG (and fepB, fepC, fepD) [1] [2].fes [1] [2].
Mutants in any of these genes show increased sensitivity to oxidants like H₂O₂ and paraquat [1] [2].Q4: How is this compound production regulated in response to oxidative stress?
this compound biosynthesis is classically repressed by iron via the Fur protein. However, oxidative stressors like H₂O₂ and paraquat can induce the transcription of the ent genes and stimulate this compound production, even in iron-replete conditions. This indicates a novel regulation mechanism linking oxidative stress directly to siderophore production [1] [2].
Q5: Does this compound always protect against stress? The protective effect can be concentration-dependent and context-specific. For instance, in the presence of copper, low concentrations of this compound protect cells by reducing copper-induced ROS. However, high concentrations of this compound can reduce Cu²⁺ to the more toxic Cu⁺, thereby exacerbating copper toxicity and leading to cell death [4] [5].
Here are methodologies for key experiments investigating this compound's role in oxidative stress.
Protocol 1: Assessing Sensitivity to Oxidative Stressors This protocol is used to determine the functional requirement of this compound and its pathway components for oxidative stress resistance [1] [2].
ΔentE, ΔfepG, Δfes). Grow cultures aerobically in M9 minimal medium at 37°C.entE mutant) and ascorbic acid [1] [2].Protocol 2: Measuring this compound Production Under Stress This protocol investigates the regulation of this compound biosynthesis in response to oxidative stress [1] [2] [4].
entE::lacZY).Quantitative Data Summary The table below summarizes key phenotypic and regulatory data from the cited studies.
| Strain / Condition | Sensitivity to H₂O₂/Paraquat | Rescue by Iron | Rescue by this compound | Key Interpretation |
|---|---|---|---|---|
| Wild-Type | Normal (Baseline) | -- | -- | -- |
entE mutant (Biosynthesis) |
Increased [1] [2] | No / Slight [1] [2] | Yes [1] [2] | Protection requires this compound production, is iron-independent. |
fepG mutant (Uptake) |
Increased [1] [2] | No [1] | No [1] [2] | Protection requires this compound to enter the cell. |
fes mutant (Hydrolysis) |
Increased [1] [2] | No [1] | No [1] [2] | Protection requires cytoplasmic hydrolysis of this compound. |
| + Copper (Low Ent) | -- | -- | -- | Protective: Reduces ROS levels [4] [5]. |
| + Copper (High Ent) | -- | -- | -- | Harmful: Reduces Cu²⁺ to toxic Cu⁺ [4] [5]. |
The following diagrams illustrate the protective pathway and a logical workflow for troubleshooting related experiments.
Diagram 1: this compound-mediated Oxidative Stress Protection Pathway This diagram shows the complete pathway from stress sensing to intracellular protection.
Diagram 2: Experimental Troubleshooting Workflow Use this logical workflow to diagnose issues when studying this compound-deficient mutants.
| Question | Answer & Key Findings | Critical Experimental Parameters |
|---|
| What is the bimodal effect of this compound? | this compound exhibits a concentration-dependent dual role. At low concentrations, it protects E. coli from copper stress. At high concentrations, it exacerbates copper toxicity [1] [2]. | - Precise control of this compound concentration.
fes)). |
| What is the toxic mechanism? | High concentrations of this compound reduce Cu²⁺ to Cu⁺ via its catechol groups. Cu⁺ is more toxic to cells and can lead to increased oxidative damage and cell death [1] [2]. | - Use of Cu⁺-specific chelators like BCS (Bathocuproine disulfonate).entE::lacZY).| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Inconsistent bimodal effects in results. | Uncontrolled or unknown this compound concentration in the media. | Use defined mutant strains (e.g., (\DeltaentB)) that cannot produce this compound and supplement with purified this compound at precise concentrations [2]. |
| No protective effect is observed. | The this compound may not be entering the cell or being hydrolyzed. | Verify the functionality of the Fes esterase and the Fep complex for uptake by using corresponding mutant strains ((\Deltafes, \DeltafepG)) [2]. |
| High background copper toxicity. | Media or water may contain trace copper contaminants. | Use metal-free tubes and ultrapure water. Chealate trace metals in the media or use a defined minimal medium. Confirm copper levels with ICP-MS [3]. |
| Cannot replicate gene expression findings. | Differences in growth phase or copper stress timing. | Ensure copper is added at a consistent growth phase (e.g., mid-logarithmic). Use a standardized concentration (e.g., 0.5 mM CuSO₄ for qPCR) and exposure time [3]. |
This protocol is adapted from methods used to establish the core phenomenon [2].
entE)).This protocol allows you to quantify the protective effect of this compound at the molecular level [2].
The following diagram illustrates the core mechanistic pathways of this compound's bimodal effect, based on the described research [1] [2].
Diagram: The Dual Pathways of this compound under Copper Stress. This illustrates how this compound's concentration dictates its protective or toxic role.
The workflow below outlines the key steps for investigating this bimodal effect in a laboratory setting.
Diagram: Experimental Workflow for Investigating Bimodal Effect. This provides a logical sequence for designing experiments, from strain selection to data analysis.
| Question | Answer |
|---|---|
| What is the primary function of the Fes esterase? | Fes is a cytoplasmic esterase in E. coli responsible for hydrolyzing the trilactone backbone of both iron-free and iron-bound enterobactin, a critical step for releasing iron inside the cell [1] [2]. |
| Does Fes require iron reduction to perform hydrolysis? | No. Hydrolysis of the ligand backbone is independent of iron reduction. Fes can hydrolyze the aluminum (III) complex of this compound, which cannot be reduced, at a rate similar to the ferric complex [1]. |
| What is the difference between Fes and IroD? | Both are cytoplasmic esterases that hydrolyze this compound. A key difference is that IroD, found in pathogenic strains with the iroA gene cluster, is also specialized in hydrolyzing C-glucosylated this compound (salmochelins) [3] [2]. |
| Can Fes hydrolyze salmochelins? | No. Fes cannot efficiently hydrolyze glucosylated this compound variants (e.g., MGE, DGE). This functional gap is why pathogenic bacteria with the iroA cluster require the IroD esterase [2]. |
| Does Fes contribute to the activation of siderophore-antibiotic conjugates? | It depends on the conjugate design. For an this compound-ciprofloxacin conjugate (Ent-Cipro), the antibacterial activity was unaffected in fes mutant strains, indicating that Fes is not required for its activation. Instead, the homolog IroD performs this hydrolysis [3]. |
This protocol is adapted from a foundational study on Fes biochemistry [1].
1. Gene Cloning and Overexpression
2. Protein Purification
3. Enzymatic Activity Assay
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low hydrolysis activity on Fe-Ent | Lower innate enzymatic efficiency for the iron-bound form [1]. | Use the free ligand (apo-enterobactin) as a substrate for higher activity. Ensure the enzyme is not denatured. |
| No activity on glucosylated Ent analogs | Fes lacks the ability to process these modified siderophores [2]. | Use the IroD esterase instead, which is specialized for hydrolyzing salmochelins. |
| Siderophore-antibiotic conjugate is not activated | The conjugate may be a substrate for IroD, not Fes [3]. | Genetically confirm the presence of the iroA gene cluster in your bacterial strain and ensure IroD is expressed. |
| Inconsistent iron release rates | Use of a non-hydrolyzable siderophore analog (e.g., MECAM). | Fes-mediated iron reduction is dependent on prior ester hydrolysis. Use native this compound for coupled hydrolysis and reduction [1]. |
This diagram illustrates the this compound hydrolysis pathway and the role of Fes, integrating key concepts from the FAQs and troubleshooting guide.
The following flowchart outlines the key decision points in the experimental protocol for working with Fes, helping to guide methodology selection.
The table below summarizes essential quantitative data on FepA's interaction with its primary ligand, ferric enterobactin (FeEnt), which is crucial for establishing a baseline in your binding assays.
| Parameter | Value for Ferric this compound | Experimental Context & Notes |
|---|
| Dissociation Constant (Kd) | ~24 nM [1] ~20 nM [2] | Measured from in vivo binding studies. A higher Kd suggests impaired binding. | | Stoichiometry | 1:1 [1] | FepA binds one FeEnt molecule. | | Uptake Transport Rate | ≥50 pmol/min/10^9 cells [2] | Rate in E. coli; can vary based on bacterial strain and conditions. | | Binding Kinetics | Biphasic [1] | A rapid initial binding step followed by a slower, second step that establishes a transport-competent complex. |
Here are some common experimental issues and how to address them based on the available literature.
This is a fundamental problem that can stem from the siderophore itself, the receptor, or the bacterial strain.
fepA+ gene (e.g., pITS449) [2]. You can analyze outer membrane preparations via SDS-PAGE or perform Western blotting if antibodies are available.fepA+. If using a cloned fepA in a heterologous system, be aware that some homologs (e.g., Salmonella FepA) may not function efficiently in E. coli [2].This indicates the initial recognition is functional, but the subsequent translocation process is failing.
tonB+ and that the genes are expressed. A mutation in tonB or exbB/exbD will completely block transport, even if binding is normal.If binding is weaker than the reference Kd of ~20 nM, consider the following.
Here is a detailed methodology for in vivo binding assays, adapted from the literature [2].
1. Grow Bacterial Cells: - Grow your E. coli strain in MOPS minimal medium under iron-limiting conditions to derepress siderophore system expression. Add a chelator like EDDA if necessary. - Harvest cells in mid-log phase (e.g., after 5.5 hours of growth). Chill the culture on ice.
2. Perform Binding Reaction:
- Incubate ice-cold cell aliquots (e.g., 10 ml) with varying concentrations of 59Fe-labeled ferric this compound for a set time (e.g., 1-6 minutes) on ice. The ice temperature ensures binding occurs without active transport.
- Use at least six different siderophore concentrations for accurate Scatchard analysis.
3. Separate Bound from Unbound Ligand:
- Rapidly filter the cell suspensions through glass fiber filters.
- Wash the filters with a cold, non-complexing solution like 0.9% LiCl to remove unbound 59FeEnt.
4. Quantify Binding: - Measure the radioactivity on the filters using a gamma counter. - Plot the data (bound vs. free ligand) and analyze it using non-linear regression or Scatchard plots to determine the Kd and the number of binding sites.
The following diagram outlines the logical sequence for troubleshooting FepA binding and transport issues, incorporating the key checkpoints from the FAQs above.
Q1: My ferric enterobactin solution shows unexpected color changes or precipitation upon acidification. Is this normal?
A: Yes, this is a normal indicator of a major structural change. At neutral pH, this compound binds Fe³⁺ in a catecholate mode. Upon protonation in acidic conditions (e.g., below pH 6), the complex undergoes a transition to a salicylate coordination mode [1]. This protonation can alter the ligand-to-metal charge transfer (LMCT) bands in the UV-Vis spectrum, changing the solution's color. For instance, the model salicylate complex [FeIII(SER(3M)SAM)]0 is deep purple (λ = 502 nm), which differs from the deprotonated catecholate form [1]. Precipitation can occur during co-crystallization or experimental manipulation of the protonated complex [2].
Q2: Why is my ferric this compound complex not releasing iron upon reduction at neutral pH?
A: The [FeIII(Ent)]³⁻ complex at neutral pH is extremely stable and has a highly negative reduction potential, making iron release via reduction thermodynamically unfavorable [1]. Reduction becomes a feasible release mechanism only after the complex is protonated. Protonation of the catechol units lowers the complex's stability and significantly shifts its reduction potential to a more accessible range (from as low as -551 mV to around -89 mV vs. NHE), allowing biological reductants to act [1].
Q3: What are the primary and secondary pathways for intracellular iron release from this compound? A: There are two established pathways:
Table 1: Stability Constants and Spectroscopic Properties of Ferric Complexes
| Complex | log β (Formation Constant) | UV-Vis LMCT λ max (nm) | Coordination Mode |
|---|---|---|---|
[FeIII(Ent)]³⁻ |
~49 (implied, pFe=34.3) [1] | Not Specified | Catecholate |
[FeIII(H3Ent)]0 (Protonated) |
Not Quantified | Similar to [FeIII(SER(3M)SAM)]0 [1] |
Salicylate |
[FeIII(SERSAM)]0 (Model) |
39 [1] | 446 | Salicylate |
[FeIII(SER(3M)SAM)]0 (Model) |
38 [1] | 502 | Salicylate |
Table 2: EXAFS Data and Electrochemical Properties
| Complex | Average Fe-O Bond Length (Å) | Static Disorder Factor (σ²stat(O) Ų) | Quasi-Reversible Reduction Potential (mV vs. NHE) |
|---|---|---|---|
[FeIII(Ent)]³⁻ |
2.00 [1] | 0.00067 [1] | Not Feasible at neutral pH [1] |
[FeIII(H3Ent)]0 (Protonated) |
1.98 [1] | 0.00351 [1] | -89 to -551 (range for models) [1] |
Protocol 1: Monitoring the Catecholate-to-Salicylate Transition via ¹H NMR This protocol uses Gallium(III) as a diamagnetic analog for Fe³⁺ to allow for NMR observation [1].
[GaIII(Ent)]³⁻ and [GaIII(H3Ent)]0 complexes in suitable deuterated buffers.Protocol 2: Determining the Fe³⁺-Ent Stability Constant via Spectrophotometric Titration
[FeIII(Ent)]³⁻, the resulting formation constant corresponds to its exceptional affinity (pFe of 34.3) [1].The following diagram illustrates the multi-step pathway of iron acquisition and release mediated by this compound in Gram-negative bacteria, integrating the key troubleshooting points.
Diagram 1: Iron Acquisition and Release via this compound. This diagram shows the key steps: (1) High-affinity iron binding in the catecholate mode outside the cell; (2) Protonation and structural shift to the salicylate mode, a crucial step for enabling iron release; (3) Intracellular iron release via two primary mechanisms; and (4) Cellular utilization of released iron [1] [2] [3].
| Question | Issue Summary | Explanation & Key Factors | Recommended Solution |
|---|
| Why do we observe stunted bacterial growth in low-copper media despite adding enterobactin? [1] | this compound shows a bimodal effect; at low concentrations, it is protective, but this effect is lost if its concentration is too low for the conditions. | At low concentrations, this compound's primary role is to alleviate oxidative stress. It must be hydrolyzed in the cytoplasm to be active in this role [1]. | - Increase this compound concentration within the low, "protective" range.
ent gene, such as entB) [2] [4].This protocol is crucial for establishing the correct this compound dosage for your specific experimental system [1] [3].
This protocol verifies that the protective effect is linked to ROS reduction [1].
entA or entB knockout).The following diagrams, created with DOT language, illustrate the core concepts and experimental workflows.
The table below summarizes the direct anti-staphylococcal activity of both siderophores against various S. aureus strains, including Methicillin-Resistant S. aureus (MRSA) clinical isolates [1] [2].
| S. aureus Strain | Enterobactin IC₅₀ (μM) | This compound IC₅₀ (μg/mL) | Salmochelin S4 IC₅₀ (μM) | Salmochelin S4 IC₅₀ (μg/mL) |
|---|---|---|---|---|
| ATCC 25923 | 6.0 ± 1.8 | 4.0 | 2.0 ± 0.4 | 2.0 |
| USA300 MRSA 742 | 8.4 ± 1.8 | 5.6 | 2.9 ± 1.2 | 2.9 |
| MRSA 196 | 5.0 | 3.3 | 2.5 | 2.5 |
| USA300 MSSA 197 | 10.0 | 6.7 | 2.5 | 2.5 |
| USA300 MRSA 198 | 10.0 | 6.7 | 5.0 | 5.0 |
| MRSA 255 | > 5.0 | > 3.3 | 5.0 | 5.0 |
| MSSA 256 | > 5.0 | > 3.3 | 5.0 | 5.0 |
| ATCC 29213 | 10.0 | 6.7 | ND | ND |
The comparative data was generated using a standardized broth microdilution method, as detailed in the primary research [1] [2].
This diagram illustrates the core experimental workflow:
The primary proposed mechanism is iron chelation. The following diagram illustrates how this process may lead to growth inhibition.
This iron starvation mimics the host's innate immune defense known as "nutritional immunity" [4] [5]. The higher potency of salmochelin S4 may be related to its structural modification—it is a C-glucosylated derivative of this compound, which could enhance its stability or interaction in the staphylococcal environment [1] [5].
| Analog Name | Core Structural Feature | Key Functional Findings | Experimental Evidence |
|---|---|---|---|
| Hexadentate Ligands (L1-L3H6) [1] | Catechol moieties on flexible alkyl scaffolds | High affinity for Uranyl ion (2 orders of magnitude > comparator TMA ligand); Effective ferric iron binding; High antioxidant capacity [1]. | Spectrophotometric Titrations: Measured stability constants (log β) for complexes with Fe(III) and uranyl ions. DPPH Assay: Quantified free radical scavenging ability [1]. |
| EntKL [2] | Tris-lactone backbone with a 3-hydroxylysine for cargo attachment | Iron binding similar to natural Ent; Efficiently promotes bacterial growth under iron limitation; Delivers fluorophore/antimicrobial cargo into E. coli and P. aeruginosa [2]. | DFT Calculations: Free energy of solvation (ΔG(sol)) and Fe-O bond force constants. Growth Recovery Assays: Measured restoration of growth in siderophore-deficient mutants [2]. |
To ensure the reproducibility of these findings, here is a detailed description of the key experimental protocols used in the cited research.
Solution Thermodynamic Studies [1]
Growth Recovery Assay under Iron-Limiting Conditions [2]
The primary application driving the development of linear this compound analogs is the "Trojan Horse" strategy for antibiotic delivery [2] [3] [4]. This approach aims to exploit the bacterial iron-uptake machinery to bypass the problematic outer membrane of Gram-negative pathogens.
The following diagram illustrates the conceptual workflow of this strategy, from siderophore analog design to bacterial uptake.
A 2025 study discovered that enterobactin and salmochelin S4 themselves have a direct growth-inhibitory effect on certain Gram-positive pathogens, with this activity being enhanced when the two siderophores are combined [1] [2] [3].
The table below summarizes the key findings from this research:
| Bacterial Strain | This compound IC₅₀ (µM) | Salmochelin S4 IC₅₀ (µM) | Key Observations |
|---|---|---|---|
| S. aureus ATCC 25923 | 6.0 ± 1.8 | 2.0 ± 0.4 | Inhibition detected after 4-5 hours [1]. |
| USA300 MRSA 742 | 8.4 ± 1.8 | 2.9 ± 1.2 | Salmochelin S4 is 2- to 4-fold more potent than this compound [1]. |
| MRSA 196 | 5.0 | 2.5 | - |
| USA300 MSSA 197 | 10.0 | 2.5 | - |
| Combination Effect (S. aureus ATCC 25923) | |||
| Salmochelin S4 (0.5 µM) + this compound (4 µM) | Enhanced growth inhibition compared to either siderophore alone [2]. | ||
| Combination with Antibiotics | |||
| Lincomycin + Siderophores | Additive inhibitory effect [1] [2]. | ||
| Linezolid + Salmochelin S4 | Antagonistic effect [1] [2]. |
A different strategy involves chemically conjugating this compound or salmochelin S4 to existing antibiotics, creating a "Trojan horse" [4] [5]. These conjugates hijack bacterial iron transport systems to deliver antibiotics specifically into target cells.
The table below compares the activity of these conjugates against Gram-negative bacteria:
| Conjugate Type | Parent Antibiotic | Target Bacteria | Key Findings & Advantages |
|---|
| This compound (Ent) conjugate | Ampicillin, Cephalexin, Meropenem | E. coli, Non-typhoidal Salmonella [5] [6] | • 10 to 1000-fold lower MIC than parent antibiotic under iron limitation. • Transported via FepA outer membrane receptor [5]. | | Salmochelin S4 (DGE) conjugate | Ampicillin, Cephalexin, Meropenem | E. coli, Non-typhoidal Salmonella [5] [6] | • Evades the host immune protein lipocalin-2 (which sequesters this compound). • Transported via IroN receptor [5] [7]. |
For your experimental planning, here are the core methodologies used in the cited research.
This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of the siderophores.
This protocol evaluates the efficacy of siderophore-antibiotic conjugates.
The following diagram illustrates the two primary combination therapy strategies for using this compound and salmochelin S4, based on the research data:
The "Trojan horse" conjugate approach appears more advanced in terms of specific engineering and mechanistic understanding. However, the direct antimicrobial effect presents a novel and promising avenue for combating resistant Gram-positive infections.